Alumina
Description
Structure
2D Structure
Properties
IUPAC Name |
oxo(oxoalumanyloxy)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNQGVIAIRXVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Al]O[Al]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.961 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |
| Record name | Emery | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Emery | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |
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CAS No. |
1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |
| Record name | Corundum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |
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| Record name | Sapphire | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |
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| Record name | Ruby | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emery | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corundum (Al2O3) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Emery | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Controlled Preparation Techniques
Tailoring Microstructure and Morphology during Synthesis
Controlling the microstructure and morphology of this compound is paramount to optimizing its properties for specific applications. This involves managing aspects such as particle size, film thickness, porosity, crystalline phase, and grain size during the synthesis process.
Fabrication of this compound Nanoparticles and Nanostructures
The synthesis of this compound nanoparticles and nanostructures has garnered significant interest due to their enhanced surface area and unique properties compared to bulk this compound. Various techniques are employed for their fabrication. The sol-gel method is a widely reported technique for synthesizing this compound nanoparticles, offering versatility and the ability to produce high-purity materials at lower processing temperatures ijisrt.com. This method involves the transformation of a liquid sol into a solid gel, and the structure and texture of the resulting this compound can be tuned by altering factors such as pH, water content, and solvent nature ijisrt.comijcce.ac.ir.
Another facile and inexpensive approach for synthesizing gamma (γ) and alpha (α) this compound nanoparticles is the auto-combustion method, which typically uses aluminum nitrate as an oxidant and glycine as a fuel ekb.eg. Calcination of the combusted products at different temperatures allows for tuning the phase of the produced nanoparticles; for instance, calcination at 800 °C for 2 hours can yield γ-Al₂O₃ nanoparticles, while calcination at 1000 °C for 1 hour can produce α-Al₂O₃ nanoparticles ekb.eg. The average crystallite sizes for γ-Al₂O₃ and α-Al₂O₃ nanoparticles synthesized by this method were estimated to be 5.8 nm and 15 nm, respectively, with a low degree of agglomeration ekb.eg.
Other reported techniques for the synthesis of this compound nanoparticles include hydrothermal synthesis, precipitation, microwave-assisted green chemistry using plant extracts, laser ablation, and the use of templates like agarose (B213101) ijisrt.comijcce.ac.irconfer.czd-nb.info. Hot water treatment of aluminum plates has also been shown to create this compound nanostructures and nanoparticles researchgate.net.
Controlled Growth of this compound Thin Films and Coatings
This compound thin films and coatings are crucial for applications requiring wear resistance, chemical stability, and thermal insulation. Controlling their growth, structure, and morphology is essential. Common methods for depositing this compound films include chemical vapor deposition (CVD), physical vapor deposition (PVD) techniques such as pulsed laser deposition and magnetron sputtering, sol-gel, and atomic layer deposition (ALD) diva-portal.orggoogle.comresearchgate.netdiva-portal.org.
PVD techniques like reactive RF magnetron co-sputtering can be used to prepare aluminosilicate (B74896) thin films, where substrate temperature and the Al/Si ratio influence the density, hardness, and elastic modulus of the films diva-portal.org. Pulsed laser deposition has been used to deposit aluminum oxide thin films on substrates like silicon and quartz, where the deposition temperature affects the film's structure (amorphous at lower temperatures, polycrystalline cubic γ-Al₂O₃ at higher temperatures) and roughness aaru.edu.jo. An increase in temperature from 300 K to 973 K resulted in an increase in crystallite size from 5 to 10 nm aaru.edu.jo.
Hydrothermal synthesis offers advantages for synthesizing anhydrous this compound films at lower temperatures and moderate pressures compared to high-temperature methods like CVD and PVD, allowing for better control of film microstructure and flexibility in substrate shape and size google.com. ALD is also a preferred technique for depositing Al₂O₃ films due to its ability to produce films with excellent barrier properties and precise thickness control researchgate.netdtic.mil. The properties of ALD this compound coatings can vary significantly from bulk material due to factors like porosity dtic.mil.
Synthesis of Porous this compound and this compound Aerogels
Porous this compound materials, including mesoporous this compound and this compound aerogels, are highly valued for applications in catalysis, adsorption, and filtration due to their high surface area and tunable pore structure ijcce.ac.irresearchgate.netepa.govbepls.com. Various chemical routes are employed for their synthesis, including hydrolysis, sol-gel, and hydrothermal processes, using precursors like aluminum salts, alkoxides, and powders ijcce.ac.ir.
Mesoporous this compound with controlled particle size distribution and improved textural morphology can be synthesized via these methods ijcce.ac.ir. Soft templates are often utilized in the synthesis procedure to achieve good crystallinity in mesostructured this compound ijcce.ac.ir. The sol-gel method is versatile for tuning the structure and texture of porous this compound by altering primary preparation factors such as pH, water content, and solvent nature ijcce.ac.ir. Evaporation-Induced Self-Assembly (EISA) is a method that can lead to nanostructured mesoporous this compound with tailorable structure and pore size, often assisted by organic swelling agents mdpi.com.
This compound aerogels, known for their high porosity and low density, can be synthesized using a two-step sol-gel process followed by supercritical drying unt.eduacs.orgresearchgate.net. This method can yield strong, stable, monolithic this compound aerogels with high porosity (>98%) and a polycrystalline morphology that enhances physical properties unt.eduresearchgate.net. Using hydrated aluminum salts like AlCl₃·6H₂O or Al(NO₃)₃·9H₂O with propylene (B89431) oxide as a gelation initiator and supercritical CO₂ drying can produce low-density, high-surface-area this compound aerogel monoliths without using alkoxide precursors acs.orgosti.gov. The anion of the aluminum salt can significantly impact the physical properties of the condensed this compound phase acs.orgosti.gov. A new method for synthesizing porous this compound involves the active oxidation of aluminum in a humid atmosphere through a liquid mercury layer, followed by thermal treatment researchgate.netepa.gov. This yields a porous this compound monolith with very low initial density researchgate.netepa.gov.
Below is a table summarizing some synthesis methods and their outcomes for porous this compound:
| Synthesis Method | Precursors | Key Characteristics of Product | Relevant Citations |
| Sol-gel | Aluminum salts, alkoxides | Tunable structure and texture, high purity, low processing T | ijisrt.comijcce.ac.ir |
| Hydrothermal | Aluminum salts, alkoxides, powders, kaolin | Improved crystallinity, enhanced surface area, thermal stability | ijcce.ac.ir |
| Auto-combustion | Aluminum nitrate, glycine | Nanoparticles (γ, α phases), controlled crystallite size | ekb.eg |
| Sol-gel with Epoxides + Supercritical Drying | Hydrated aluminum salts (e.g., AlCl₃·6H₂O) | Low-density, high-surface-area aerogel monoliths | acs.orgresearchgate.netosti.gov |
| Active Oxidation of Al + Thermal Treatment | Aluminum metal | Porous this compound monoliths with very low initial density | researchgate.netepa.gov |
| Evaporation-Induced Self-Assembly (EISA) | Precursors + Surfactants/Swelling Agents | Nanostructured mesoporous this compound with tailorable structure/pores | mdpi.com |
| Modified Ball Dropping Method + Supercritical Drying | This compound sol + PVA | Millimeter-sized this compound aerogel beads with controlled pore size | rsc.org |
Phase Control in this compound Polymorphs (e.g., α-, γ-, θ-Alumina)
This compound exists in several crystalline phases or polymorphs, with alpha (α), gamma (γ), and theta (θ) being among the most common. The desired phase is often dictated by the application, and synthesis methods play a crucial role in controlling which phase is formed.
The thermal treatment temperature of this compound precursors is a primary factor in controlling phase transformation. For instance, the thermal dehydration of aluminum hydroxide (gibbsite) can sequentially form boehmite (AlOOH), followed by γ, δ, θ, and eventually α-alumina phases upon heating in the range of 150-1150 °C researchgate.net. γ-alumina is typically produced by annealing boehmite at around 400 °C and transforms into α-alumina via intermediate δ and θ phases at higher temperatures researchgate.net. Calcination temperatures in sol-gel and precipitation methods also control phase transformation, with lower temperatures favoring γ-Al₂O₃ and higher temperatures leading to α-Al₂O₃ formation mdpi.com.
In the auto-combustion synthesis of this compound nanoparticles, controlling the calcination temperature allows for tuning the produced phases, yielding γ-Al₂O₃ at lower temperatures (e.g., 800 °C) and α-Al₂O₃ at higher temperatures (e.g., 1000 °C) ekb.eg. For thin films, achieving the α-alumina phase often requires high synthesis temperatures (e.g., 1100-1200 °C for sol-gel, 1000-1100 °C for CVD), although techniques like HiPIMS reactive sputtering have shown the possibility of growing α-alumina coatings at lower temperatures (as low as 650 °C) with sufficient energetic bombardment and appropriate oxygen partial pressure diva-portal.orggoogle.com.
Porous this compound monoliths obtained by active oxidation of aluminum can consist of θ or α-alumina crystallites depending on the thermal treatment temperature (between 1000 and 1700°C) researchgate.netepa.gov.
Grain Size Management in Polycrystalline this compound
Controlling grain size is critical for the mechanical and microstructural properties of polycrystalline this compound ceramics. Sintering is a common process used to densify this compound powder compacts and involves grain growth. Various strategies are employed to manage grain size during sintering.
Additives and dopants play a significant role in affecting grain size distribution and grain boundary phases during sintering scielo.br. Dopants can promote sintering and reduce grain boundary mobility scielo.br. For example, MgO is widely used to increase densification rates, provide a uniform grain size, and decrease the grain growth rate during sintering scielo.br. Other dopants like SiO₂ and CaO are known to promote abnormal grain growth scielo.br. The presence of impurities can also influence grain growth, with some increasing grain growth by entering solid solution or producing a glassy phase, while others decrease it researchgate.net.
Two-step sintering (TSS) technology has been proposed to restrain rapid grain growth in the final stage of sintering worldscientific.com. The principle involves using three junctions to inhibit rapid grain growth worldscientific.com. Fully dense this compound ceramics with smaller average grain sizes compared to traditional sintering methods have been prepared using TSS worldscientific.com. Combining two-step sintering with doping, such as with MgO, has shown success in eliminating grain growth in the final stage of sintering for sub-micron this compound ceramics, achieving high relative densities researchgate.net.
The ratio of powder particle size to average grain size after solid-state sintering typically ranges between 1:4 and 1:5, with higher densification correlated with higher ratios scielo.br. Anisotropic grain growth can also be controlled, partly influenced by the presence and orientation of template particles psu.edu.
Optimization of Precursor Systems and Reaction Conditions
The choice of precursor systems and the precise control of reaction conditions are fundamental to tailoring the properties of synthesized this compound materials. Different precursors and synthesis parameters significantly influence the resulting phase, morphology, particle size, and textural properties.
Various chemical routes for this compound synthesis, including hydrolysis, sol-gel, and hydrothermal processes, utilize precursors such as aluminum salts, alkoxides, and powders ijcce.ac.ir. Aluminum alkoxides and inorganic salts are commonly used precursors for synthesizing mesoporous this compound ijcce.ac.ir. Aluminum nitrate is frequently employed as a precursor in methods like auto-combustion and sol-gel synthesis ekb.egscirp.org. Hydrated aluminum salts, such as AlCl₃·6H₂O and Al(NO₃)₃·9H₂O, can be used as precursors in sol-gel methods, particularly when using epoxides as gelation initiators acs.orgosti.gov. Aluminum hydroxide (gibbsite) is another precursor that undergoes phase transformations upon thermal dehydration researchgate.net. Aluminum metal can also be used as a precursor, for example, in electrochemical methods or active oxidation processes researchgate.netepa.govresearchgate.net.
The properties of the final this compound material are significantly affected by reaction conditions such as temperature, pH, water content, solvent nature, precursor concentration, stirring time, and the presence of additives or templates ijcce.ac.irmdpi.comscirp.org.
Temperature and pH are critical parameters that control the reaction rate, growth process, and size of nanoparticles ijcce.ac.ir. In sol-gel synthesis, the gelation temperature is controlled by the condensation rate, while in precipitation, reaction temperatures affect particle size mdpi.com. The pH value is particularly critical in precipitation for controlling the formation of aluminum hydroxide and preventing undesirable phases mdpi.com.
The concentration of aluminum precursors directly affects reaction kinetics; higher concentrations can increase viscosity in sol-gel and promote particle aggregation in precipitation mdpi.com. The water:precursor ratio in sol-gel synthesis can influence the structural characteristics of aerogels, with increasing ratios potentially leading to increased specific surface area and pore volume researchgate.net. The choice of solvent also plays a role in the sol-gel process ijcce.ac.irscirp.org.
Using chelating agents or complexing agents with reactive precursors like aluminum alkoxides can help control hydrolysis and condensation rates osti.govrsc.org. The thermal behavior and properties like specific surface area of aluminas synthesized from aluminum alkoxides can depend on the complexing abilities of the solvents used rsc.org.
Optimization of these precursor systems and reaction conditions allows for precise control over the synthesis process, enabling the production of this compound materials with tailored microstructures and morphologies for specific applications.
Development of High Purity this compound Production Processes
The development of high purity this compound (HPA) production processes is driven by the increasing demand for materials with exceptional properties in advanced technological applications, such as LED substrates, lithium-ion battery separators, and synthetic sapphire. altechadvancedmaterials.comglobenewswire.com HPA is defined as aluminum oxide (Al₂O₃) with a minimum purity of 99.99% (4N). altechadvancedmaterials.com While the traditional Bayer process is widely used for producing lower-purity, smelter-grade this compound (typically 99.6–99.9%), it is generally insufficient for meeting the stringent purity requirements of HPA applications due to inherent impurities from bauxite (B576324) ore. altechadvancedmaterials.comsumitomo-chem.co.jpresearchgate.netgoogle.com Consequently, significant research and development efforts have focused on alternative and enhanced methodologies to achieve higher purity levels.
Several industrial methods have been developed for producing HPA, including the hydrolysis of aluminum alkoxide, thermal decomposition of ammonium alum, thermal decomposition of ammonium aluminum carbonate hydroxide (AACH), underwater spark discharge with aluminum, and vapor-phase oxidation. sumitomo-chem.co.jpsumitomo-chem.co.jp Among these, the aluminum alkoxide hydrolysis method is a prominent route for commercial HPA production, with companies like Sumitomo Chemical utilizing this process since the 1980s. altechadvancedmaterials.comsumitomo-chem.co.jpsumitomo-chem.co.jp This method typically involves synthesizing high-purity aluminum alkoxide from aluminum metal and alcohol, followed by hydrolysis of the alkoxide to produce hydrated this compound, and finally calcination to obtain high-purity this compound. sumitomo-chem.co.jpsumitomo-chem.co.jp Purification of the aluminum alkoxide, often through distillation, is a critical step in achieving high purity in the final this compound product. sumitomo-chem.co.jp Controlling hydrolysis conditions is also important to avoid the formation of rigid agglomerates. sumitomo-chem.co.jp
Another approach involves the thermal decomposition of ammonium alum (Al₂(SO₄)₃·(NH₄)₂SO₄). sumitomo-chem.co.jptandfonline.com This method is historically used for producing HPA for artificial gems. sumitomo-chem.co.jp Ammonium alum is obtained, and its subsequent calcination at high temperatures (around 1200-1300°C) yields HPA. tandfonline.com This route can also process this compound-bearing acidic sulfate (B86663) solutions. tandfonline.com Similarly, the thermal decomposition of ammonium aluminum carbonate hydroxide (AACH) is employed, where AACH is synthesized and then pyrolyzed to obtain HPA. sumitomo-chem.co.jp The synthesis conditions of AACH significantly influence the characteristics of the resulting this compound powder, with optimized conditions leading to fine, uniformly shaped particles with good sintering performance. sumitomo-chem.co.jp
Emerging and improved processes are also being explored to enhance purity and reduce production costs, particularly by utilizing lower-cost starting materials compared to high-purity aluminum metal. tandfonline.comresearchgate.net These include advancements in the Bayer process to produce high-purity aluminum hydroxide through multiple purification steps researchgate.netgoogle.com, as well as processes involving acid leaching, solvent extraction, and recrystallization. researchgate.netgoogle.comresearchgate.netamgc.org.au For instance, research has demonstrated the effectiveness of impurity removal protocols in the hydrolysis of aluminum isopropoxide, utilizing additives like La₂O₃, 1-(2-pyridylazo)-2-naphthol (B213148) (PAN), and phenolphthalein (B1677637) to reduce silicon and iron content. researchgate.netmdpi.com
Detailed research findings highlight the impact of process parameters on the purity and characteristics of the synthesized HPA. Studies on the hydrolysis of aluminum isopropoxide have investigated the effect of the water-to-alkoxide ratio on particle size distribution, showing that increasing water content can broaden the distribution. mdpi.com Impurity removal is a critical focus, with methods like adding La₂O₃ during vacuum distillation of aluminum alkoxide proving effective in removing silicon impurities by forming high-boiling substances. hlh-js.com For iron impurities, extraction-complexation and complexation-crystallization methods using specific complexing agents have been explored for purifying isopropyl alcohol aluminum. hlh-js.com
The development of high-purity this compound processes also encompasses achieving specific particle characteristics required for various applications. For example, producing nano-sized α-Al₂O₃ with good dispersibility is challenging due to particle growth and sintering at high temperatures. sumitomo-chem.co.jp Research aims to lower the phase transition temperature, often by adding small amounts of various crystals to the this compound precursor. sumitomo-chem.co.jp Novel synthesis methods like "In-situ Chemical Vapor Deposition" have been developed to control grain growth and produce uniform, single-crystal α-Al₂O₃ particles. sumitomo-chem.co.jp
The drive for higher purity levels, such as 5N (99.999%) and 6N (99.9999%), continues, often requiring multiple purification steps or a combination of different methods like three-layer electrolysis followed by segregation techniques for high-purity aluminum production which serves as a feedstock for some HPA processes. innovationnewsnetwork.commdpi.com The table below summarizes some key aspects of different HPA production methods.
| Production Method | Starting Material(s) | Key Purification Step(s) | Typical Purity Achieved | Notes |
| Aluminum Alkoxide Hydrolysis | Aluminum metal, Alcohol | Distillation of alkoxide, Controlled hydrolysis | ≥99.99% (4N) | Widely used commercially. altechadvancedmaterials.comsumitomo-chem.co.jpsumitomo-chem.co.jp |
| Ammonium Alum Pyrolysis | Ammonium alum | Crystallization, Calcination | High purity | Historically used for artificial gems. sumitomo-chem.co.jptandfonline.com |
| Ammonium Aluminum Carbonate Hydroxide (AACH) Pyrolysis | Ammonium alum, Ammonium hydrogen carbonate | Synthesis of AACH, Pyrolysis | High purity | Conditions affect particle characteristics. sumitomo-chem.co.jp |
| Modified Bayer Process | Bauxite | Multiple purification steps, Controlled precipitation | Increased purity | Aims to improve purity from a common ore. researchgate.netgoogle.com |
| Solvent Extraction/Precipitation | Bauxite leach liquor | Solvent extraction, Precipitation | High purity | Focuses on removing impurities from bauxite processing streams. researchgate.netamgc.org.au |
| Acid Route | Aluminous clay | Acid leaching, Purification | ≥99.99% (4N) | Alternative to metal-based feedstock. google.com |
The development of these processes is crucial for meeting the growing demand for high-purity this compound in various high-tech industries, with continuous research focused on improving purity, controlling particle characteristics, and developing more cost-effective and sustainable production routes. globenewswire.comresearchgate.netcaplinq.com
Advanced Characterization and Analytical Techniques for Alumina Based Systems
Structural and Morphological Elucidation
X-ray Diffraction (XRD) for Phase Analysis, Crystallinity, and Crystallite Size
X-ray Diffraction (XRD) is a widely used non-destructive technique for identifying the crystalline phases present in alumina (B75360) samples, determining their crystallinity, and estimating crystallite size. Different phases of this compound, such as alpha (α), gamma (γ), delta (δ), theta (θ), kappa (κ), and sigma (σ), exhibit distinct XRD patterns due to their unique crystal structures. aqw.com.aupsu.edu
XRD is routinely employed to quantify the amount of different this compound phases in samples, including alpha this compound in smelter-grade this compound and the various transition aluminas formed during the calcination of aluminum hydroxide (B78521). aqw.com.aupsu.edu Challenges in quantitative XRD analysis of this compound, such as preferred orientation, fine crystallite size of intermediate phases, and the potential presence of amorphous this compound, can often be overcome by using full profile analysis methods like Rietveld refinement. aqw.com.aupsu.eduscribd.com Rietveld analysis allows for the decomposition of experimental XRD patterns based on the crystal structures of the component phases, providing more reliable quantification compared to conventional methods that focus on select reflections. psu.eduscribd.comcsic.es
The crystallinity of this compound significantly impacts the quality of XRD data; materials with poorly defined structures or very fine crystallite sizes are more challenging to analyze. aqw.com.au Amorphous materials, lacking a crystalline structure, are not suitable for XRD analysis. aqw.com.au
Crystallite size in this compound nanoparticles can be estimated from the broadening of XRD peaks using techniques like the Scherrer equation. acs.orgresearchgate.netekb.eg Studies have shown that the crystallite size can vary depending on synthesis methods and processing conditions, such as calcination temperature and pH. ekb.egunimap.edu.myresearchgate.netmetall-mater-eng.com For example, the average crystallite sizes of γ-Al₂O₃ and α-Al₂O₃ nanoparticles synthesized by an auto-combustion method were estimated to be 5.8 nm and 15 nm, respectively. ekb.egekb.eg Another study on α-Al₂O₃ powders synthesized by co-precipitation found crystallite sizes ranging from 32 nm to 38 nm, increasing with pH. unimap.edu.my
Data Table: this compound Crystallite Sizes from Various Studies
| This compound Phase | Synthesis Method | Calcination Temperature (°C) | Average Crystallite Size (nm) | Reference |
| γ-Al₂O₃ | Auto-combustion | 800 | 5.8 | ekb.egekb.eg |
| α-Al₂O₃ | Auto-combustion | 1000 | 15 | ekb.egekb.eg |
| α-Al₂O₃ | Co-precipitation | 1300 | 32-38 | unimap.edu.my |
| γ-Al₂O₃ | Sol-gel | 800 | 11.5 | researchgate.net |
| α-Al₂O₃ | Sol-gel | 1100 | 49 | researchgate.net |
| Al₂O₃ | Co-precipitation | 500 | 23.1 | ijraset.com |
| Al₂O₃ | Sol-gel | 200-1200 | 15.4-41.5 | metall-mater-eng.com |
Electron Microscopy (TEM, SEM, HRTEM, FE-SEM) for Nanostructure and Microstructure Imaging
Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), High-Resolution Transmission Electron Microscopy (HRTEM), and Field-Emission Scanning Electron Microscopy (FE-SEM), are invaluable for visualizing the nanostructure and microstructure of this compound materials. These techniques provide direct images of particle morphology, size distribution, agglomeration, and internal features.
SEM is used to characterize the morphology of this compound powders and can reveal features such as particle shape, apparent porosity, and agglomeration. scribd.comunimap.edu.mymetall-mater-eng.comresearchgate.net FE-SEM, with its higher resolution, provides more detailed surface imaging. ekb.egekb.egd-nb.info TEM and HRTEM offer even higher resolution, enabling the observation of the internal nanostructure, crystallite shapes, and lattice fringes. ekb.egekb.egresearchgate.netd-nb.infomdpi.comcore.ac.uk TEM results can confirm the nano-sized morphology of synthesized this compound and assess the degree of agglomeration. ekb.egekb.egd-nb.info For instance, TEM studies of γ-alumina synthesized from aluminum foundry tailing confirmed its nano-sized morphology. d-nb.info HRTEM is particularly useful for confirming the nanometric size of particles. core.ac.uk
Detailed research findings from electron microscopy studies illustrate the diverse morphologies this compound can exhibit depending on the synthesis method. SEM images of α-Al₂O₃ powders prepared by co-precipitation showed apparent porosity and agglomerated particles with a size distribution mostly uniform, ranging from 93 to 189 nm. unimap.edu.my TEM micrographs of this compound nanoparticles synthesized by a sol-gel method showed spherical-shaped particles with an average size ranging from 30-75 nm, although larger aggregates up to 100 nm were also observed. researchgate.net FE-SEM and TEM images of γ-alumina produced from aluminum foundry tailing indicated rounded-corner shapes with a tendency for strong agglomeration. d-nb.info
Micro-focus X-ray Computed Tomography (micro-CT) for Three-Dimensional Internal Structure
Micro-focus X-ray Computed Tomography (micro-CT) is a non-destructive technique that allows for the three-dimensional (3D) visualization and analysis of the internal structure of materials, including porous this compound. This technique is particularly useful for characterizing features such as pore size distribution, pore network connectivity, and spatial variations in porosity. researchgate.netdiva-portal.org
Micro-CT has been successfully applied to characterize the 3D structures of macroporous this compound. researchgate.netdiva-portal.org By segmenting the grey-scale intensity data obtained from micro-CT, researchers can differentiate between porous and solid phases and identify individual pores. researchgate.netdiva-portal.org Comparisons between 2D slices of micro-CT data and SEM images have shown good agreement in reproducing structural features of pores. researchgate.netdiva-portal.org Furthermore, micro-CT enables 3D visualizations of the pore structure and network, providing valuable insights into the material's architecture. researchgate.netdiva-portal.org Quantitative analysis from micro-CT can yield information on open porosity, which has been shown to correlate well with results from other techniques like mercury porosimetry for larger pores. researchgate.netdiva-portal.org This 3D data can also be used to relate structural characteristics, such as open porosity, to properties like permeability. researchgate.netdiva-portal.org Micro-CT can also be used to observe defects within sintered this compound. researchgate.net
Spectroscopic and Surface Analytical Methods
Spectroscopic and surface analytical methods provide information about the chemical bonding, functional groups, and elemental composition of this compound, including the presence of impurities.
Fourier Transform Infrared Spectroscopy (FT-IR) for Chemical Bonding and Functional Groups
Fourier Transform Infrared Spectroscopy (FT-IR) is a powerful technique for identifying chemical bonds and functional groups present in this compound. FT-IR spectra arise from the vibrational modes of molecules, providing a unique molecular fingerprint for identification and characterization. mdpi.com
FT-IR is commonly used to analyze the chemical bonding in this compound, particularly the presence of Al-O bonds and hydroxyl groups (O-H). scribd.comekb.egmetall-mater-eng.comekb.egijraset.comwikipedia.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.com The absorption peaks in the FT-IR spectrum correspond to specific vibrational modes of these bonds. For instance, bands between 400 and 900 cm⁻¹ are typically assigned to Al-O stretching vibrations. ijraset.com Specific peaks can be attributed to Al-O-Al stretching vibrations or Al-O stretching modes in different coordination environments, such as the AlO₆ group in the rhombohedral structure of α-Al₂O₃. unimap.edu.myijraset.com FT-IR can also detect the presence of hydroxyl groups, which can exist as surface hydroxyls or in hydrated forms of this compound. researchgate.netmdpi.com Peaks around 3000-3600 cm⁻¹ are often associated with O-H stretching vibrations, while those around 1000-1100 cm⁻¹ and 600-800 cm⁻¹ can be related to Al-O-H bending modes. researchgate.netresearchgate.netmdpi.com
FT-IR is sensitive enough to distinguish between different forms of aluminum oxide and hydroxide groups on surfaces. innovaltec.com It can be used to confirm the formation of aluminum oxide bonds during synthesis and identify the presence of residual hydroxyl groups or adsorbed water molecules. csic.esijraset.comresearchgate.net
Data Table: Characteristic FT-IR Absorption Bands in this compound
| Wavenumber Range (cm⁻¹) | Assignment | Notes | Reference |
| 400-900 | Al-O stretching vibrations | General range for Al-O bonds | ijraset.com |
| 517, 558, 625, 700, 732, 881 | Al-O-Al stretching vibration | Specific peaks observed in this compound | ijraset.com |
| 600-800 | Al-O-Al bending vibrations | Can indicate Al-O-Al bonds | researchgate.net |
| 735 | Al-O stretching (tetrahedron) | Symmetric bending of Al-O-H | researchgate.net |
| 1000-1100 | Al-O-H bending modes | Related to hydroxyl groups | researchgate.netmdpi.com |
| 3000-3600 | O-H stretching vibrations | Surface hydroxyls or adsorbed water | researchgate.netresearchgate.netmdpi.com |
X-ray Fluorescence (XRF) for Elemental Composition and Impurity Detection
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials, including this compound. XRF measures the characteristic secondary X-rays emitted by elements in a sample when excited by primary X-rays. cambridge.orgcambridge.org
XRF is widely applied for assessing the purity of this compound by identifying and quantifying the presence of various elements, including both major components and trace impurities. researchgate.netekb.egd-nb.infocambridge.orgcambridge.orgoptica.orgnih.govresearchgate.netspectro.com.cnresearchgate.netscirp.org The chemical composition analyzed by XRF provides crucial information about the quality and properties of this compound for different applications. d-nb.infocambridge.orgcambridge.org For example, XRF analysis revealed that extracted this compound exhibited a high purity of more than 97 wt%. d-nb.info
XRF can detect a range of impurity elements in this compound powders, such as Ca, V, Cr, Mn, Fe, Ni, Cu, Zn, and Ga. nih.govresearchgate.net The detection limits for these impurities can vary depending on the specific XRF procedure and sample characteristics like grain size. nih.govresearchgate.net Sample preparation techniques, such as preparing briquetted powders or fused samples, are important for accurate XRF analysis of this compound. cambridge.orgcambridge.orgxrfscientific.com While XRF is effective for many elements, measuring light elements like sodium (Na), aluminum (Al), silicon (Si), and magnesium (Mg) can be challenging with some handheld XRF analyzers due to higher detection limits. cambridge.orgcambridge.orgspectro.com However, advancements in XRF technology have improved the ability to analyze lighter elements. cambridge.orgcambridge.org
XRF is a valuable tool for quality control in this compound production and processing, allowing for the monitoring of elemental impurities at various stages. optica.orgscirp.org Studies have demonstrated the effectiveness of XRF in detecting and tracking the reduction of impurities during processing steps like debinding and sintering of 3D-printed this compound ceramics. optica.org
UV-Visible Spectroscopy for Optical Response Investigation
UV-Visible (UV-Vis) spectroscopy is a powerful technique used to probe the electronic transitions within a material by measuring its absorption and transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, UV-Vis spectroscopy provides insights into its optical properties, including band gap energy and the presence of defects or impurities.
Studies on this compound thin films deposited by methods like atomic layer deposition (ALD) and magnetron sputtering have utilized UV-Vis spectroscopy to evaluate their optical characteristics. These films often exhibit high transparency in the visible range, typically above 90%. h2.plub.edu The optical transmission spectra are influenced by film thickness, with transmission decreasing as the number of deposition cycles, and thus thickness, increases. h2.pl
The energy band gap of this compound can be determined from UV-Vis absorption spectra using methods like Tauc's plot. For synthesized this compound nanoparticles, reported energy band gap values range from approximately 2.55 eV to 4.91 eV, depending on the synthesis method and morphology. jetir.orgresearchgate.netjacsdirectory.com A sharp absorption edge around 280 nm is often observed in the UV-Vis spectra of γ-Al₂O₃ nanoparticles. researchgate.net The optical band gap can decrease with increasing deposition time in thin films, suggesting a dependence on structural characteristics. aip.org Charge transfer bands around 250 nm have been observed in this compound-containing glasses, indicating electron transfer from oxygen to aluminum atoms. jart.ma The intensity of these bands can increase with higher this compound content. jart.ma
UV-Vis spectroscopy is also used to study the optical properties of doped this compound. For example, Ti:Al₂O₃ single crystals exhibit strong UV absorption bands below 300 nm, with specific peaks around 234 nm and 216 nm attributed to charge transfer transitions involving Ti³⁺ and O²⁻ ions. core.ac.uk
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Behavior
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are complementary thermal analysis techniques used to study the thermal stability and phase transitions of materials by monitoring mass changes and heat flow as a function of temperature. For this compound-based systems, TGA and DTA are invaluable for identifying dehydration, dehydroxylation, decomposition of impurities, and phase transformations. xrfscientific.comazom.com
TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. This technique is crucial for quantifying the loss of volatile components such as adsorbed moisture and hydroxyl groups from hydrated this compound phases. xrfscientific.comazom.com The TGA curve reveals distinct mass loss events at specific temperature ranges, corresponding to these thermal events. xrfscientific.comazom.com For instance, the thermal decomposition of gibbsite (Al(OH)₃) involves multiple dehydroxylation steps, which can be identified as distinct peaks in the derivative thermogravimetric (DTG) curve. icm.edu.plcore.ac.uk These steps correspond to the transformation of gibbsite to boehmite (AlOOH) and then to various this compound phases, ultimately forming stable α-Al₂O₃ at higher temperatures. icm.edu.pl
DTA measures the temperature difference between a sample and an inert reference material as they are heated or cooled. This technique detects thermal events that involve energy changes, such as phase transitions (endothermic or exothermic) and decomposition reactions. While TGA focuses on mass change, DTA highlights the temperatures at which these thermal events occur and provides information about their endothermic or exothermic nature. Studies on hydrated this compound cement have utilized DTG and DTA to analyze its thermal decomposition and transformation. core.ac.uk
Crucible selection is an important consideration in TGA analysis of this compound. This compound or platinum crucibles are preferred due to their high-temperature stability and chemical inertness. xrfscientific.comazom.com The porosity of the crucible can affect gas exchange between the sample and the atmosphere, influencing the accuracy of the TGA results, particularly in experiments involving gas flow or reactions. redthermo.com
Brunauer–Emmett–Teller (BET) Method for Specific Surface Area and Pore Distribution
The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area and pore size distribution of porous and finely divided materials, including this compound. The method is based on the physical adsorption of gas molecules (typically nitrogen) onto the solid surface at a low temperature (e.g., 77 K). sphinxsai.comnih.govinfinitalab.com
The BET theory describes the formation of a multilayer of adsorbed gas molecules on the material's surface. By measuring the amount of gas adsorbed at different relative pressures, an adsorption isotherm is obtained. This isotherm is then used to calculate the specific surface area, which is expressed as the total surface area per unit mass of the material (typically in m²/g). sphinxsai.cominfinitalab.comhoriba.com The BET method is standardized for determining the specific surface area of this compound and quartz used in ceramic manufacturing. infinitalab.com
Specific surface area is a critical parameter for this compound, influencing its reactivity, adsorption capacity, catalytic activity, and sintering behavior. infinitalab.com For example, activated this compound, produced by the dehydroxylation of aluminum oxide hydroxide, is known for its high porosity and large surface area, typically ranging from 150 to 380 m²/g. infinitalab.com Studies on synthesized this compound nanoparticles have reported BET surface areas, with values varying depending on the synthesis method. sphinxsai.comnih.gov The BET method can also provide information about pore size distribution, classifying pores into micropores (< 2 nm), mesopores (2-50 nm), and macropores (> 50 nm). horiba.com
Zeta Potential Measurements for Surface Charge Characteristics
Zeta potential is a key parameter for characterizing the surface charge of particles in a colloidal suspension. It represents the electrostatic potential at the slipping plane, which is the boundary between the Stern layer (ions strongly adsorbed to the particle surface) and the diffuse layer (loosely associated ions). Zeta potential measurements are crucial for understanding and controlling the stability and dispersion behavior of this compound suspensions, which are relevant in various applications, including ceramics processing, paints, and cosmetics. tandfonline.comtandfonline.comsabanciuniv.edumalvernpanalytical.com
The surface charge of this compound particles in aqueous suspensions is influenced by pH due to the amphoteric nature of aluminum oxide. In acidic solutions, the surface tends to be positively charged, while in alkaline solutions, it becomes negatively charged. The isoelectric point (IEP) is the pH at which the zeta potential is zero, and the particles have no net surface charge. The IEP of this compound is typically found in the range of pH 8.6 to 9.2 in the absence of additives. malvernpanalytical.comiaea.org
The addition of dispersants and other additives significantly affects the zeta potential and, consequently, the stability of this compound suspensions. Adsorption of charged polymers or surfactants can alter the surface charge and shift the IEP. tandfonline.comtandfonline.comsabanciuniv.edumalvernpanalytical.com For instance, the adsorption of a rhamnolipid biosurfactant shifted the IEP of colloidal this compound from pH 9 to 6.3, improving its dispersability. tandfonline.comtandfonline.com Similarly, the addition of polycarboxylate ether-based copolymers resulted in negative zeta potentials across a wide pH range (2-12), enhancing suspension stability. sabanciuniv.edu Strong repulsive forces between particles, leading to stable suspensions, are generally observed when the absolute value of the zeta potential is above 30 mV. mdpi.com Electroacoustic techniques can be used to measure zeta potential in more concentrated this compound suspensions, providing insights closer to processing conditions. windows.net
Photoluminescence Spectroscopy for Luminescence Center Analysis
Photoluminescence (PL) spectroscopy is a non-destructive technique used to study the electronic structure and identify luminescence centers within a material. In PL, the material is excited by photons of a specific energy, and the subsequent emission of light at longer wavelengths is measured. For this compound, PL spectroscopy is valuable for investigating intrinsic defects, impurities, and their role in optical emission properties. tandfonline.comiphy.ac.cnresearchgate.netresearchgate.net
Luminescence in this compound can originate from intrinsic defects, such as oxygen vacancies (F-centers and F⁺-centers) and their aggregates, or from the presence of impurity ions. tandfonline.comresearchgate.neturfu.ruaip.org F-centers (oxygen vacancies with two electrons) and F⁺-centers (oxygen vacancies with one electron) are common defect centers in this compound and are known to contribute to luminescence in the UV and visible regions. researchgate.neturfu.ruaip.org For example, an emission peak around 420 nm in swift heavy ion-bombarded aluminum oxide has been attributed to F-centers, while weaker emissions at 482 nm and 525 nm are associated with aggregates of F-centers. tandfonline.com
Impurities, particularly transition metal and rare earth ions, can act as luminescence centers in this compound, leading to characteristic emission spectra. researchgate.netunesp.brscielo.org.mxvut.cz For instance, europium (Eu³⁺) doped this compound exhibits intense photoluminescence emission in the visible region, typically around 612 nm, corresponding to intraconfigurational f-f transitions within the Eu³⁺ ion. unesp.brredalyc.orgscientific.net Cerium (Ce³⁺) doped this compound thin films show blue luminescence with peaks around 374 nm, associated with 5d to 4f transitions of Ce³⁺ ions. iphy.ac.cn Chromium (Cr³⁺) emission, often observed around 693 nm, is also commonly detected in this compound samples. researchgate.netunesp.br The intensity and characteristics of impurity-related emission can be influenced by factors such as dopant concentration, heat treatment temperature, and the phase of this compound. researchgate.netunesp.brvut.czredalyc.org Phase transitions in this compound can also modify the emission spectrum and switch the active luminescence centers. researchgate.net
The accuracy of any Molecular Mechanics or Molecular Dynamics simulation is fundamentally dependent on the quality of the interatomic potential (or force field) used to describe the forces between atoms. For a complex material like this compound, which exhibits a mix of ionic and covalent bonding characteristics, developing robust potentials is a significant challenge. The goal is to create a model that can accurately reproduce a wide range of physical properties for various crystalline and amorphous phases under different conditions.
The development of interatomic potentials for this compound has evolved significantly over time, moving from simple empirical models to highly sophisticated reactive and machine-learning-based potentials.
Development Process: The parameters for an interatomic potential are determined by fitting them to a reference dataset. This dataset typically includes a combination of:
Experimental Data: Known physical properties of a stable phase like α-Al₂O₃, such as lattice parameters, elastic constants, cohesive energy, and melting temperature.
Ab Initio Calculations: A large database of energies and forces for various atomic configurations, calculated using high-accuracy quantum mechanical methods like DFT. This allows the potential to describe a much wider range of structures and conditions than those accessible by experiment, including defect structures, surfaces, and transition states.
Types of Potentials for this compound:
Fixed-Charge Potentials: Early models often used fixed partial charges on the aluminum and oxygen ions (e.g., the Matsui potential). These can be effective for modeling bulk crystalline properties of stoichiometric this compound but are less suited for describing surfaces, interfaces, or defects where charge distribution can change significantly.
Variable-Charge Potentials: To address the limitations of fixed-charge models, variable-charge potentials were developed. These models allow the atomic charges to fluctuate dynamically based on the local environment. Prominent examples for this compound include:
COMB3 (Charge-Optimized Many-Body): This third-generation potential is designed to handle metallic, covalent, and ionic bonding. It can describe interactions in Al/Al₂O₃ systems and has been parameterized to reproduce fundamental properties of α-Al₂O₃, including defect and surface energies.
ReaxFF (Reactive Force Field): This potential uses a bond-order formalism to explicitly model chemical bond formation and breaking. It is particularly powerful for simulating chemical reactions, such as the oxidation of aluminum or the atomic layer deposition of this compound.
Machine Learning Interatomic Potentials (MLIPs): This is the latest class of potentials, which uses machine learning techniques like neural networks to learn the relationship between atomic positions and the potential energy surface from a large DFT dataset. MLIPs, such as the Neuroevolution Potential (NEP), can achieve near-DFT accuracy at a much lower computational cost, enabling large-scale, long-timescale dynamic simulations of complex processes like phase transitions in transitional aluminas.
Validation Process: Once a potential is developed, it must be rigorously validated by comparing its predictions against known data that was not used in the fitting process. This ensures the potential is transferable and predictive. Key validation tests for this compound potentials include:
Structural Properties: Reproduction of lattice constants and radial distribution functions (RDFs) for crystalline and amorphous/liquid phases.
Mechanical Properties: Calculation of elastic constants, bulk modulus, and fracture toughness. For example, MD simulations using the COMB3 potential calculated a fracture toughness for α-Al₂O₃ of 2.8 MPa√m, which shows acceptable agreement with DFT calculations (~3.0 MPa√m) and experimental data (3.0-5.0 MPa√m).
Energetics: Comparison of calculated cohesive energies, surface energies, and defect formation energies with DFT and experimental values.
Thermodynamic Properties: Prediction of melting temperature and phase stability across different temperatures and pressures.
The table below summarizes various classes of interatomic potentials for this compound and the properties they are typically validated against.
| Potential Class | Examples | Key Feature | Common Validation Properties |
| Fixed Charge | Matsui, Vashishta | Computationally efficient, fixed ionic charges. | Lattice constants, elastic constants, RDF of bulk phases. |
| Variable Charge | COMB3 | Charges adapt to the local atomic environment. | Surface energies, defect energetics, interface properties. |
| Reactive | ReaxFF | Models bond formation and breaking explicitly. | Reaction pathways, oxidation kinetics, deposition processes. |
| Machine Learning | NEP, NequIP | Achieves near-DFT accuracy for large systems. | Phase diagrams, properties under extreme conditions, amorphous structures. |
The continuous development and validation of interatomic potentials are crucial for advancing the computational investigation of this compound, enabling simulations of increasing complexity and realism.
Theoretical and Computational Investigations of Alumina
Computational Modeling of Alumina (B75360) Growth and Deposition Processes
Computational modeling has become an indispensable tool for obtaining atomistic-level insights into the complex mechanisms governing the growth and deposition of this compound (Al₂O₃). These theoretical and computational investigations provide a fundamental understanding that complements experimental studies, enabling the prediction of material properties and the optimization of synthesis processes. A variety of modeling techniques, each suited for different length and time scales, are employed to simulate the intricate surface reactions, diffusion, and nucleation events that dictate the formation of this compound films and nanostructures.
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing crucial insights into surface energies and reaction mechanisms at the atomic scale. nih.govcambridge.org DFT calculations have been instrumental in understanding the initial stages of this compound growth.
Studies have simulated the bulk structure and surface energy of Al₂O₃ to understand the synthesis and microstructure of one-dimensional this compound whiskers. nih.govnih.gov These simulations revealed that the (001) surface possesses a higher surface energy compared to other surfaces, which provides a more intense driving force for crystal growth in that plane. nih.govnih.gov This preferential growth along the nsf.gov orientation leads to the formation of whisker-like shapes. nih.gov
DFT has also been used to explore the adsorption of various species on this compound surfaces. For instance, investigations into the adsorption of Aluminum (Al), Oxygen (O), AlO, and O₂ on different α-alumina (0001) surfaces have identified several metastable adsorption sites, offering a potential explanation for the challenges in growing the α-phase at lower temperatures. diva-portal.org Furthermore, DFT calculations have been applied to understand the inhibition of this compound growth during Atomic Layer Deposition (ALD) on hydroxylated amorphous silica (B1680970) surfaces. psu.eduacs.org These studies found that the formation of unreactive SiCH₃ species at the interface can impede the deposition process. psu.eduacs.org
| Application Area | Key Findings | References |
|---|---|---|
| Surface Energy Calculation | The (001) surface of Al₂O₃ exhibits higher surface energy, promoting preferential growth and whisker formation. | nih.govnih.gov |
| Adsorption Studies | Identified metastable adsorption sites for Al, O, AlO, and O₂ on α-alumina, explaining low-temperature α-phase growth difficulties. | diva-portal.org |
| ALD Growth Inhibition | Formation of unreactive SiCH₃ species at the this compound-silica interface inhibits initial ALD growth. | psu.eduacs.org |
| Surface Reactions | Investigated fluorination mechanisms on this compound surfaces, finding terminal hydroxyl groups to be more reactive. | ttu.edu |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful tool for studying the time evolution of a system of atoms and molecules, allowing for the investigation of dynamic processes like film growth and grain evolution over longer timescales than DFT. nsf.gov
Reactive MD simulations, using force fields like ReaxFF, have been employed to model the Atomic Layer Deposition (ALD) of amorphous this compound. nsf.gov This approach is less computationally demanding than ab-initio methods, enabling the simulation of larger systems (thousands of atoms) and longer time periods, which is crucial for studying the aggregate mechanics of precursors. nsf.gov These simulations model the sequential, self-terminating reactions of precursors like trimethylaluminum (B3029685) (TMA) and water with a surface. nsf.gov
MD simulations have also been used to study the influence of intergranular film (IGF) composition on the grain growth in α-Al₂O₃. nih.govacs.orgresearchwithrutgers.com By simulating an IGF in contact with two differently oriented this compound crystals, researchers have observed preferential growth consistent with anisotropic grain growth, where platelets form due to faster growth of prism orientations compared to the basal orientation. nih.govresearchwithrutgers.com These simulations also elucidate the atomistic mechanisms by which ions, such as Calcium, can inhibit growth on specific crystal surfaces. nih.govresearchwithrutgers.com Another study utilized variable charge MD to investigate the oxidation kinetics of nanocrystalline aluminum surfaces under various oxygen pressures, finding that the oxide film thickness tends toward a limiting value of approximately 3 nm. scientific.net
| Simulation Type | System Studied | Key Research Finding | References |
|---|---|---|---|
| Reactive MD (ReaxFF) | Atomic Layer Deposition (ALD) of amorphous this compound | Enables modeling of precursor reactions on larger substrates and for longer durations than ab-initio methods. | nsf.gov |
| Classical MD | Calcium alumino-silicate IGF on α-Al₂O₃ | IGF composition affects grain growth anisotropy; Ca ions can inhibit growth on the basal surface. | nih.govresearchwithrutgers.com |
| Variable Charge MD | Oxidation of nanocrystalline aluminum surfaces | Oxide film growth is dependent on oxygen pressure and reaches a limiting thickness of ~3 nm. | scientific.net |
Kinetic Monte Carlo (kMC) and Computational Fluid Dynamics (CFD)
While DFT and MD provide atomistic details, Kinetic Monte Carlo (kMC) and Computational Fluid Dynamics (CFD) are used to model phenomena at larger length and time scales. frontiersin.orgyoutube.com
The kMC method simulates the time evolution of processes by considering the rates of various events like adsorption, desorption, and surface diffusion. frontiersin.org It has been successfully applied to study the growth evolution of this compound on silicon substrates and to investigate the impact of defects on the properties of ultrathin this compound films. core.ac.ukaip.org Compared to MD, kMC can address much larger time and spatial scales by filtering out atomic vibrations. frontiersin.org
CFD is employed to simulate fluid flow and heat and mass transfer within deposition reactors. mdpi.com Three-dimensional CFD models of commercial ALD reactors are used to investigate how reactor geometry and process parameters (e.g., temperature, pressure, flow rates) affect the distribution of precursor gases on the substrate surface. core.ac.uk These simulations are critical for optimizing process conditions to achieve uniform and conformal film deposition. core.ac.ukaalto.fi Similarly, CFD is used to analyze the chemical vapor deposition (CVD) process, helping to optimize reactor design and deposition parameters by simulating the flow field and chemical reaction rates at the substrate surface. mdpi.com
Defect Engineering and Microstructural Control in Alumina Based Materials
Identification and Characterization of Defects in Alumina (B75360) Systems
Defects in this compound can be broadly categorized into intrinsic point defects, processing-induced defects, and surface defects. The identification and characterization of these defects are crucial for predicting and improving material performance.
Intrinsic Point Defects (e.g., Vacancies, Interstitials, Anti-sites) and Their Influence on Performance
Intrinsic point defects are deviations from the perfect crystal lattice structure and include vacancies (missing atoms), interstitials (extra atoms in interstitial sites), and anti-site defects (atoms occupying the wrong lattice site). These defects can significantly influence the electrical, optical, and mechanical properties of this compound.
Studies utilizing first-principles calculations, such as density functional theory (DFT), are instrumental in analyzing the charge states and energetics of intrinsic point defects in different this compound phases, including α-Al₂O₃ and γ-Al₂O₃. In α-Al₂O₃, common intrinsic point defects include aluminum vacancies (VAl), oxygen vacancies (VO), aluminum interstitials (Ali), and oxygen interstitials (Oi), as well as anti-site defects like AlO and OAl. rsc.org The formation energies and most stable charge states of these defects depend on factors like the Fermi level and the oxygen-rich or aluminum-rich processing conditions. For instance, in α-Al₂O₃, Ali³⁺ and VAl³⁻ are identified as low-energy charged defects across a range of Fermi levels. aip.org Oxygen vacancies can introduce gap levels that may lead to border traps or leakage current in devices. aip.org Both self-interstitials and aluminum vacancies can introduce fixed charge, affecting carrier scattering and device threshold voltage. aip.org
In γ-alumina, which is inherently defective, defects can manifest as aluminum vacancies or hydrogen atoms, with the specific composition depending on the starting material and calcination conditions. acs.org A fully hydrogenated γ-alumina structure can have HAl₅O₈ stoichiometry with hydrogen per formula unit. acs.org Experimental techniques like selected-area electron diffraction (SAED) and powder X-ray diffraction (XRD) are used to investigate the defect structure in γ-Al₂O₃, revealing dominant defects such as antiphase boundaries. researchgate.net
The aggregation of vacancies in this compound crystals influences vacancy migration and redistribution. mdpi.com Hydrogen incorporation can significantly reduce the formation energies of aluminum and oxygen vacancies in both α-Al₂O₃ and θ-Al₂O₃, promoting defect generation and clustering. mdpi.com
Processing-Induced Defects (e.g., Pores, Cracks, Agglomerates) in this compound Ceramics and Powder Compacts
Processing-induced defects are macroscopic or microscopic imperfections introduced during the manufacturing process of this compound ceramics and powder compacts. These defects, including pores, cracks, and agglomerates, are critical in determining the mechanical strength and reliability of the final product. nitrkl.ac.in, ias.ac.in, iist.ac.in
In powder compacts, heterogeneities in the powder packing structure, such as agglomerates, can lead to a non-uniform distribution of fine residual pores after sintering. researchgate.net Crack-like defects can form along the boundaries between agglomerates and their surroundings. researchgate.net The size and distribution of pores, particularly large pores, significantly impact the strength of sintered this compound bodies. nitrkl.ac.in Potential flaws are introduced during the forming of green compacts and can persist or develop into strength-limiting large pore defects during sintering. nitrkl.ac.in Incomplete deformation and fracture of powder granules during compaction can lead to residual pores or cracks within and between granules. nitrkl.ac.in Non-uniform powder packing results in differential densification during sintering, causing the formation of void spaces and large pore defects in less-dense regions. nitrkl.ac.in
Characterization techniques such as optical microscopy and synchrotron X-ray CT are employed to visualize and analyze these processing defects in sintered bodies and powder compacts. researchgate.net, researchgate.net Infrared microscopy can also be used to observe the internal structure and non-uniformity in this compound powder compacts. researchgate.net Defects like aggregates and large particles are present in powders and can degrade the properties of sintered ceramics. researchgate.net Long-range defects due to particle orientation and anisotropic particle packing, caused by shear or directional stress during forming, can lead to anisotropic deformation and cracking during drying and sintering. researchgate.net
The presence of defects like cracks, agglomerates, pores, and inclusions in ceramics significantly affects their final strength. iist.ac.in These heterogeneities act as stress concentrators and strength-limiting factors. iist.ac.in
Surface Defects and Their Impact on Surface Chemistry and Reactivity
Surface defects are structural imperfections present on the surface of this compound materials. These defects play a crucial role in influencing surface chemistry, reactivity, adsorption, and catalytic properties. The atomic arrangement of a solid's surface is typically at a higher energy state compared to the bulk, making surface atoms more reactive due to fewer coordination opportunities. acs.org
Surface properties of this compound, especially the α-Al₂O₃(0001) surface, have been extensively studied due to their importance in various fields, including catalysis and microelectronics. acs.org Surface defects, such as nanoporosity or other imperfections, can arise from surface preparation techniques and influence the reactivity with substances like water. acs.org
Density functional theory (DFT) calculations can be used to examine surface chemistry and the role of specific active sites, such as hydroxyl groups, in reactions. nih.gov For instance, studies on the fluorination of this compound surfaces have investigated reactions involving terminal and bridge hydroxyl groups, showing that reactions involving terminal bonds can produce more energy. nih.gov
The presence of surface hydroxyl groups and their charging behavior can influence the surface chemistry, as seen in the difference in the point of zero charge (pHpzc) between α-Al₂O₃ single crystals and particles. researchgate.net Heat treatment of this compound surfaces can decrease the number of surface OH groups, leading to more aluminum-rich surfaces which can favor catalytic effects. researchgate.net
Water adsorption and dissociation on this compound surfaces are significantly influenced by surface structure and defects. Ab initio molecular dynamics simulations have shown that molecularly adsorbed water on α-Al₂O₃(0001) surfaces is metastable and can dissociate readily, even without defects. nih.gov At higher water coverage, collective effects, including water-catalyzed dissociation and proton transfer reactions, are observed. nih.gov
Investigation of Hydrogen Defects in this compound Structures
Hydrogen defects, such as hydrogen atoms or hydroxyl groups incorporated into the this compound structure, can significantly influence the material's properties and behavior. These defects can be present in various this compound phases, including γ-Al₂O₃ and α-Al₂O₃.
In γ-alumina, hydrogen defects can exist alongside aluminum vacancies and contribute to the material's inherently defective nature. acs.org The energetic preference of hydrogen defects to be positioned at the surface rather than within the interior is proposed as a factor constraining the particle size of γ-alumina crystals. acs.org Computational modeling suggests that for fully hydrogenated γ-alumina, there is a threshold edge length above which the number of bulk hydrogen defects exceeds the number of available surface sites for migration. acs.org
Hydrogen impurities in amorphous this compound (α-Al₂O₃) have been investigated using ab initio molecular dynamics and hybrid functional calculations. epfl.ch Hydrogen is found to be amphoteric, with a charge transition level within the band gap. epfl.ch Hydroxyl groups can lead to similar defect states as observed for hydrogen. epfl.ch
Hydrogen incorporation in crystalline this compound phases, such as θ-Al₂O₃ and α-Al₂O₃, can reduce the formation energies of aluminum and oxygen vacancies, promoting defect generation and clustering. mdpi.com Hydrogen can preferentially occupy oxygen vacancy sites and stabilize near aluminum vacancies at low-energy configurations. mdpi.com This hydrogen-induced defect dynamics can affect atomic migration barriers, leading to asymmetric diffusion kinetics and stabilizing metastable this compound phases, which can impact the degradation of thermal barrier coatings. mdpi.com
Studies using techniques like infrared spectroscopy have indicated the presence of bulk OH⁻ groups in γ-alumina. aip.org DFT calculations suggest that hydrogenated spinel structures in γ-alumina can be lower in energy than defective spinel structures under certain conditions, although the defective spinel is often found to be the ground state. aip.org Dehydration of metastable hydrogenated phases can be slow, leaving hydrogen as a locked-in impurity. aip.org
Strategies for Defect Mitigation and Control
Controlling and mitigating defects during the synthesis and processing of this compound is essential for achieving desired microstructures and properties. Various strategies are employed to minimize defect formation and manage their impact.
Optimization of Synthesis and Processing Parameters to Minimize Defect Formation
Optimizing synthesis and processing parameters is a primary approach to minimize the formation of defects in this compound-based materials. This involves carefully controlling factors throughout the manufacturing route, from powder preparation to sintering.
For ceramic processing involving powder compaction, the characteristics of the granules and the compaction behavior are critical for minimizing defects. nitrkl.ac.in Soft and deformable granules are preferred to promote uniform powder packing and better joining at boundaries, leading to higher green density and smaller pore size. nitrkl.ac.in Heat treatment of this compound granules can reduce the size and population of potential flaws in green bodies. nitrkl.ac.in
In gel casting of porous this compound, optimizing parameters such as this compound loading, sintering temperature, monomer concentration, and the fraction of nano this compound can influence porosity, pore size distribution, and mechanical strength. researchgate.net Controlling factors like loading speed and applying exhaust holes during gel casting can reduce the number of defects and improve structural integrity. researchgate.net
Sintering techniques and parameters play a crucial role in controlling the microstructure and minimizing defects like pores and cracks in sintered bodies. researchgate.net, ias.ac.in Enhancing densification while suppressing grain growth is a key objective. researchgate.net Factors like sintering temperature, holding time, and heating rate influence densification and grain coarsening, which in turn affect the formation of defects and mechanical strength. researchgate.net, ias.ac.in The use of finer starting powders can improve microstructure homogeneity and lead to smaller pore sizes, resulting in enhanced densification and compressive strength. ias.ac.in
The addition of dopants, such as MgO, is a common strategy to improve the properties of this compound ceramics by influencing densification and grain boundary behavior, which can help mitigate defect formation and growth. ias.ac.in MgO addition can enhance compressive strength by forming a spinel phase along grain boundaries. ias.ac.in
In the preparation of this compound thin films, optimizing sputtering process parameters like substrate bias voltage, argon flow rate, and sputtering pressure can reduce surface roughness and improve bonding properties, indicating better control over defect formation during deposition. mdpi.com
For additive manufacturing techniques like stereolithography, optimizing post-processing steps such as drying and debinding is crucial to minimize distortion and prevent the formation of defects in green bodies, leading to high-density sintered parts. researchgate.net Using liquid desiccants and employing multi-step debinding processes can help control pyrolysis rates and suppress defect formation. researchgate.net
The uniformity of microstructure and reliability of products depend on the heterogeneity in powder packing structure when using submicron- and nano-sized powders. researchgate.net Characterization methods like synchrotron X-ray multiscale-CT can help identify agglomerates and understand how differential sintering leads to heterogeneous pore distribution, guiding optimization of ceramic processing. researchgate.net
Controlling synthesis parameters is also vital in the production of advanced materials on this compound substrates, such as metal-organic frameworks (MOFs), to ensure structural integrity and avoid defect formation that could negatively impact performance in applications like gas separation membranes. rsc.org Automated synthesis processes and machine learning optimization approaches can be employed to carefully control parameters and minimize variations that lead to defects. rsc.org, nih.gov
Example Data Table: Influence of Sintering Temperature on this compound Ceramic Properties
| Sintering Temperature (°C) | Relative Density (%) | Compressive Strength (MPa) | Grain Size (µm) |
| 1450 | High | 578 (MgO-doped) ias.ac.in | Fine ias.ac.in |
| 1500 | High | 552.3 (Non-doped) ias.ac.in | Coarser ias.ac.in |
Example Data Table: Effect of Hydrogen on Vacancy Formation Energy in this compound
| This compound Phase | Defect Type | Hydrogen Present | Formation Energy Reduction (up to %) |
| α-Al₂O₃ | Aluminum Vacancy | Yes | 40 mdpi.com |
| α-Al₂O₃ | Oxygen Vacancy | Yes | 40 mdpi.com |
| θ-Al₂O₃ | Aluminum Vacancy | Yes | 40 mdpi.com |
| θ-Al₂O₃ | Oxygen Vacancy | Yes | 40 mdpi.com |
Role of Impurities and Dopants in this compound Defect Structures and Phase Stability
Impurities and intentional dopants play a significant role in influencing the defect chemistry and phase transformations in this compound (Al₂O₃). The introduction of foreign ions can lead to the formation of various point defects, such as vacancies and interstitials, to maintain charge neutrality and accommodate differences in ionic size and valence compared to the host Al³⁺ and O²⁻ ions. These defects, in turn, impact diffusion processes, grain boundary mobility, and ultimately, the stability of different this compound phases.
The thermodynamically stable phase of this compound is alpha-alumina (α-Al₂O₃), which typically requires high temperatures for its formation. Metastable transition this compound phases (such as γ, δ, and θ) can form at lower temperatures but transform to α-Al₂O₃ at elevated temperatures, which can be detrimental to high-temperature applications diva-portal.org. Dopants can influence the relative stability of these phases. For instance, studies have shown that the physical size of dopant ions relative to the available space within the this compound lattice is an important factor diva-portal.org. Large ions may induce the stabilization of the θ phase, while ions only slightly larger than Al³⁺, such as Co and Cu, might slightly increase the relative stability of the α phase diva-portal.org. Density functional theory (DFT) calculations are employed to study how dopants affect this compound phase stability at the atomic level diva-portal.org. These calculations can predict changes in the relative stability of the α phase and even suggest that it might become less stable than the θ phase depending on the substitutional atom diva-portal.org.
The incorporation of dopants can occur through solid solution formation, where the dopant ions substitute for host Al³⁺ or O²⁻ ions within the this compound lattice azom.com. The extent of solid solution is dependent on factors such as ionic size, valence, and processing conditions. For example, TiO₂ can form a limited solid solution with Al₂O₃, increasing lattice defects and promoting sintering mdpi.com. However, exceeding the solubility limit can lead to the accumulation of excess additives at grain boundaries and potentially trigger abnormal grain growth (AGG) mdpi.com.
Common dopants like MgO, CaO, and SiO₂ have well-documented effects on this compound's microstructure and phase transitions. MgO is known to inhibit grain growth in α-Al₂O₃, often attributed to a solute drag effect on grain boundaries researchgate.netkocw.or.kr. The addition of MgO can homogenize the grain size through a solid-solution pinning mechanism researchgate.net. CaO and SiO₂ can form low-temperature liquid phases with this compound, which can significantly aid densification during sintering mdpi.comresearchgate.net. However, the presence of a glassy phase at grain boundaries, while promoting densification, can negatively impact high-temperature mechanical properties. The combined addition of CaO, SiO₂, and TiO₂ can influence grain growth and the formation of liquid phases, with the molar ratio of these additives being critical for controlling grain morphology and preventing AGG mdpi.com. For instance, abnormal grain growth was observed in this compound with the addition of 100 ppm of SiO₂ and 50 ppm of CaO mdpi.com.
The effect of dopants on defect formation energies is also a critical aspect. First-principles calculations have shown that hydrogen incorporation can significantly reduce the formation energies of aluminum and oxygen vacancies in both α-Al₂O₃ and θ-Al₂O₃, promoting defect generation and clustering mdpi.com. This can stabilize metastable this compound phases by mimicking their defect-rich structures mdpi.com. The presence of hydrogen can also asymmetrically influence atomic migration barriers, inhibiting Al migration while enhancing O mobility mdpi.com.
The charge compensation mechanisms associated with aliovalent doping (dopants with a different valence than the host ions) are crucial for understanding the resulting defect structure. For example, doping with lower valence cations like Mg²⁺ substituting for Al³⁺ can lead to the formation of oxygen vacancies or aluminum interstitials to maintain charge neutrality. Conversely, doping with higher valence cations can lead to cation vacancies or oxygen interstitials. The specific defect structure depends on the dopant, its concentration, and the processing atmosphere and temperature.
Advanced Post-Processing Techniques for Defect Reduction and Microstructural Refinement
While initial processing steps like powder synthesis and sintering are crucial for establishing the basic microstructure of this compound ceramics, advanced post-processing techniques are often employed to further reduce defects and refine the microstructure, leading to improved properties. These techniques are particularly important for achieving high density, minimizing porosity, controlling grain size, and reducing internal stresses and defects like dislocations.
Hot Isostatic Pressing (HIP) is a widely used post-sintering technique for ceramics, including this compound. HIP involves subjecting a sintered component to high pressure in an inert gas atmosphere at elevated temperatures. This process effectively reduces or eliminates residual porosity, particularly closed pores, which are detrimental to mechanical and optical properties researchgate.netsciopen.com. HIP can lead to higher densities in ceramic systems researchgate.net. For transparent this compound ceramics, HIP is an effective way to eliminate pores and obtain high quality materials with excellent optical transmittance sciopen.com.
Annealing, a thermal post-processing treatment, is another technique used to refine the microstructure and reduce defects. Annealing at elevated temperatures can promote grain growth, reduce dislocation density, and relieve internal stresses mdpi.comresearchgate.net. The effect of annealing on properties can vary; while grain growth can occur, it doesn't always correlate directly with changes in strength researchgate.net. Post-sintering annealing has been shown to improve the optical transmittance of ceramics, potentially due to the elimination of residual porosity researchgate.net. However, annealing conditions, such as temperature and atmosphere, must be carefully controlled as they can influence defect chemistry and properties like coloration in doped this compound researchgate.netmdpi.com.
Spark Plasma Sintering (SPS), while primarily a sintering technique, can also be considered for its ability to produce fine-grained microstructures and high densities rapidly, which inherently reduces certain types of defects mdpi.compreprints.org. Although SPS itself is a sintering method, post-sintering thermal treatments after SPS can reveal microstructural features and defect-related phenomena influenced by the SPS cycle parameters mdpi.com. The pressure cycle and heating rate during SPS can influence atomistic scale defect generation and the stability of the sintered ceramic during subsequent thermal exposure mdpi.com.
Other post-processing techniques focus on surface or localized microstructure modification. Friction stir processing (FSP), for example, is a severe plastic deformation technique that can refine the microstructure, eliminate porosity, and break down second-phase particles in materials, leading to improved mechanical properties osti.govresearchgate.net. While more commonly applied to metals and alloys, the principle of using severe plastic deformation to refine microstructure and reduce defects could have potential in certain this compound-based composite systems or for surface modification.
The selection of a specific post-processing technique depends on the desired final properties and the type of defects that need to be addressed. Combining techniques, such as SPS followed by HIP, can be particularly effective in achieving highly dense, fine-grained this compound ceramics with minimized defects sciopen.com. Research continues to explore and optimize these advanced techniques to achieve precise control over the defect structure and microstructure, enabling the development of this compound-based materials with enhanced performance for demanding applications.
Functionalization and Advanced Applications of Alumina Based Systems
Alumina (B75360) for High-Temperature Performance
This compound's high melting point, approximately 2072 °C, is a critical factor enabling its use in high-temperature applications unipretec-ceramics.comnewayprecision.com. It maintains structural integrity at elevated temperatures, making it an ideal choice for components subjected to extreme thermal conditions unipretec-ceramics.com.
Research on Advanced this compound-Based Thermal Insulation Materials and Composites
This compound-based materials are actively researched for their potential as high-temperature thermal insulation. Their low thermal conductivity and high thermal stability are key advantages in applications such as aerospace, advanced manufacturing, automobiles, and industrial furnaces sciepublish.com. While pristine this compound can be brittle, research focuses on developing this compound-based materials with enhanced toughness and mechanical properties for wider application sciepublish.com.
This compound aerogels, for instance, are nanoporous materials with high porosity, low density, high specific surface area, excellent heat resistance, and low thermal conductivity, making them promising for high-temperature thermal insulating areas like thermal protective systems for space vehicles and industrial kilns jim.org.cn. However, pristine this compound aerogels have limitations in thermal resistance above 1000 °C and mechanical strength, necessitating improvement through the introduction of reinforcements and opacifiers jim.org.cn.
Recent research explores modifications such as in-situ doping, deposition, organic chains, or carbon coatings to enhance the thermal stability of this compound aerogels. The incorporation of whiskers, particles, porous skeletons, or fibers significantly improves mechanical performance jim.org.cn. The combination of fibers and opacifiers helps to increase the inhibition of infrared radiation and lower the high-temperature thermal conductivity of this compound aerogels jim.org.cn. For example, mullite (B73837) fiber reinforced this compound–silica (B1680970) aerogel composites have demonstrated excellent thermal insulation up to 1500 °C, exhibiting low thermal conductivity (0.082 W/(m·K) at 1200 °C) and ultra-low dimensional shrinkage even under 1500 °C exposure researchgate.net. Continuous this compound fibers are also a main component in high-temperature resistant ceramic matrix composites used in aviation, aerospace, and high-temperature furnaces due to their high melting point, low thermal conductivity, and high specific strength sciopen.com.
Development of this compound for High-Temperature Structural Components in Aerospace and Industrial Furnaces
This compound ceramics are crucial for components in harsh high-temperature environments, including gas turbines and automotive components, owing to their high melting point and resistance to thermal shock sciepublish.com. In the aerospace industry, Al₂O₃ ceramics are utilized in engine nozzles and high-temperature parts of small engines to improve performance and reliability due to their lightweight nature, high strength, and high-temperature resistance sciepublish.com. They are considered an ideal material for the manufacture of aircraft engine parts and thermal protection components sciepublish.com. This compound bars are also used as structural components in high-temperature furnaces and kilns because they can withstand extreme temperatures without deformation samaterials.com.
This compound ceramic foams, with their high-temperature resistance exceeding 1500 °C, are invaluable in aerospace and metallurgical industries foundryfiltration.com. They are employed as thermal insulation in industrial furnaces and kilns to minimize heat loss and enhance energy efficiency foundryfiltration.com.
Enhancement of Performance in Extreme Oxidative and Corrosive Environments
This compound exhibits strong resistance to chemical corrosion, making it suitable for applications involving exposure to harsh chemicals, such as in chemical processing equipment foundryfiltration.com. The formation of a dense and adherent this compound layer is key to the good-to-excellent corrosion resistance of materials like iron aluminides in various high-temperature environments tul.cz.
Research focuses on developing this compound-based hybrid composite coatings to mitigate the effects of high-temperature erosion and corrosion in demanding environments like the petrochemical industry, turbomachinery, chemical reactors, and the nuclear industry researchgate.net. Coatings developed using techniques like high-velocity oxygen-fuel (HVOF) thermal spraying have shown significant improvements in erosion performance and corrosion resistance researchgate.net. For instance, coatings reinforced with ceria (CeO₂) and hexagonal boron nitride (hBN) have demonstrated substantial reduction in corrosion rate compared to bare steel researchgate.net. This compound ceramic can retain a significant portion of its strength even at 1100 °C and is used in critical components subjected to aggressive chemical attack and high temperatures and pressures tandfonline.com. This compound coatings have been reported to have higher corrosion resistance than cermet and metallic coatings tandfonline.com.
This compound in Biomedical and Biocompatibility Research
This compound-based biomaterials play a significant role in biomedical engineering due to their excellent biomechanical properties and biocompatibility nih.gov. This compound used for implants is typically high-purity polycrystalline or single-crystal sapphires researchgate.net. Its high inertness contributes to outstanding biocompatibility and tissue non-sensitization, offering benefits over other materials in biomedical uses researchgate.net.
Investigation of this compound for Orthopaedic Prostheses and Joint Replacement Components
This compound has been widely used in orthopedic prostheses, particularly in joint replacements, for decades researchgate.netresearchgate.net. Its hardness makes it extremely resistant to third-body wear, contributing to the longevity of ceramic-on-ceramic implants which exhibit very low wear rates researchgate.netmdpi.com. Since the 1990s, this compound components have been implanted millions of times in hip replacements mdpi.com.
Early this compound-on-alumina hip prostheses in the 1970s faced challenges with ceramic fractures and socket fixation bioscientifica.com. However, significant improvements in prosthetic hip design, material quality, and fixation methods since 1974 have led to high-performance this compound for medical use, meeting standards like ISO 6474 mdpi.combioscientifica.com. The performance of this compound in hip replacements is linked to factors such as density, purity, and grain size, with smaller grain size leading to decreased wear rates mdpi.com. Modern third-generation this compound-on-alumina prostheses have shown excellent long-term results, with high implant survivorship and low rates of revision due to fracture or dislocation bioscientifica.com.
Data from national joint replacement registries indicate favorable outcomes for this compound-on-alumina hip prostheses, particularly for smaller femoral head diameters and in younger patients, showing lower revision rates compared to some other bearing surfaces bioscientifica.com.
Research on this compound-Based Materials for Dental Restorations and Implants
This compound ceramics have found applications in various dental restorations, including endodontic pins, dental implants, crowns, inlays, onlays, veneers, and bridges researchgate.net. This compound was used as a dental implant material as early as the 1970s researchgate.net. Its biocompatibility in dental applications is well-established, with studies showing favorable cellular responses and low inflammatory reactions compared to some other dental ceramics nih.govresearchgate.netresearchgate.net.
Research confirms the biocompatibility of this compound for dental implants through in-vitro tests, demonstrating high cell growth and zero grade cytotoxicity researchgate.net. This compound's aesthetic characteristics, such as its color matching tooth color, also make it a desirable alternative to metal implants researchgate.net.
While this compound crowns have been used for restorations in various locations in the oral cavity, research also explores composite formulations to enhance mechanical properties researchgate.netallenpress.com. Studies comparing this compound and zirconia cores for implant-supported crowns have shown that zirconia can exhibit higher fracture strength, although this compound still demonstrates significant load-bearing capacity allenpress.com. Delayed implant root fractures and cast post fractures were observed in a percentage of this compound dental implants in one long-term evaluation study nih.gov.
Table 1 summarizes key properties and applications of this compound-based systems discussed.
| Application Area | Key Properties of this compound | Specific Applications | Relevant Research Findings |
| High-Temperature Thermal Insulation | High thermal stability, low thermal conductivity, high porosity | Thermal protective systems for space vehicles, industrial kilns | This compound aerogel composites with reinforcements (fibers, particles) show improved thermal resistance and mechanical strength jim.org.cnresearchgate.net. Low thermal conductivity achieved at high temperatures researchgate.net. |
| High-Temperature Structural Components | High melting point, high strength, thermal shock resistance | Gas turbine components, automotive parts, aircraft engine parts, furnace linings | This compound ceramics used in demanding high-temperature environments sciepublish.com. This compound bars withstand extreme temperatures in furnaces samaterials.com. This compound ceramic foams used in aerospace and metallurgy foundryfiltration.com. |
| Performance in Extreme Oxidative/Corrosive Environments | Chemical inertness, corrosion resistance | Chemical processing equipment, components in petrochemical and nuclear industries | This compound forms protective layer on iron aluminides tul.cz. This compound-based coatings enhance erosion and corrosion resistance researchgate.net. This compound coatings show higher corrosion resistance than some metal coatings tandfonline.com. |
| Orthopaedic Prostheses | High hardness, wear resistance, biocompatibility | Femoral heads and other components in total hip arthroplasty | Low wear rates in ceramic-on-ceramic bearings researchgate.netmdpi.com. Improved material quality and design led to high implant survivorship mdpi.combioscientifica.com. Favorable long-term clinical outcomes reported bioscientifica.com. |
| Dental Restorations and Implants | Biocompatibility, aesthetic characteristics, mechanical strength | Dental implants, crowns, bridges, inlays, onlays, veneers, endodontic pins | Biocompatibility confirmed by in-vitro tests researchgate.net. Used in various dental restorations researchgate.net. Research on composites to enhance mechanical properties researchgate.netallenpress.com. |
Table 1: Key Properties and Applications of this compound-Based Systems
Development of this compound for Tissue Engineering Scaffolds and Bionic Implant Seals
This compound ceramics are recognized as leading biomaterials for specialized biomedical applications, including tissue engineering scaffolds and electrical feedthrough seals in bionic implants. amazon.com Dense alpha-alumina (α-Al₂O₃) has been considered for dental and orthopedic implants due to its superior mechanical properties, although its bioactivity is limited. scielo.br Porous this compound scaffolds can be designed to facilitate bone tissue ingrowth and vascularization, promoting nutrient exchange and supporting cell infiltration and bone regeneration. uminho.pt However, as a bioinert material, Al₂O₃ does not naturally bond with bone tissue, which presents a challenge for effective integration. uminho.ptresearchgate.net To overcome this, strategies such as combining this compound with bioactive materials or applying bioactive coatings are employed to enhance bioactivity and maintenance. researchgate.netacerp.ir For instance, porous this compound scaffolds coated with bioactive glass or calcium phosphate (B84403) have shown improved cell interaction and apatite formation, indicating enhanced bioactivity. uminho.ptacerp.ir
In the realm of bionic implants, this compound is a crucial component for hermetic encapsulation and electrical feedthrough systems. researchgate.net The this compound/titanium hermetic feedthrough system, developed in 1970, has become a standard for sealing points where wires emerge from the implant casing, ensuring the long-term reliability of implantable bionics like pacemakers, bionic ears, and bionic eyes. researchgate.netnih.gov this compound's chemical inertness and ability to form a stable seal are critical for protecting sensitive electronic components within the body. frontiersin.org
Studies on Biocompatibility and Cellular Response to this compound-Based Biomaterials
This compound-based biomaterials are widely studied for their biocompatibility and the cellular responses they elicit. Owing to their excellent biomechanical and biocompatibility properties, they play a key role in biomedical engineering, particularly in dentistry and orthopedic applications. nih.govresearchgate.netdntb.gov.ua this compound is considered a bio-inert material, meaning it does not readily interact with the biological environment. scielo.brresearchgate.net However, its biocompatibility is influenced by factors such as surface properties, morphology, and porosity. scielo.brnih.govmdpi.com
Research focuses on understanding protein adsorption and subsequent cell responses to this compound surfaces. nih.govresearchgate.netdntb.gov.ua Protein adsorption on biomaterial surfaces is a critical initial step that influences cellular interactions. nih.govresearchgate.net Studies have investigated the attachment, growth, and proliferation of various cell types, including osteoblastic cells and human neural precursor cells, on this compound substrates. scielo.brmdpi.com Surface characteristics, such as nanotopography and the presence of hydroxyl groups, can influence cellular behavior and improve bioactivity. scielo.brmdpi.com For example, nanoporous anodic aluminum oxide (AAO) with controlled pore sizes has been shown to provide a suitable environment for tissue migration and proliferation. scielo.br Surface modification with functional groups can also enhance cell adhesion and potentially control cell differentiation. mdpi.com While bulk alpha-alumina is generally considered bioinert, nano this compound has shown a more bioactive nature, highlighting the importance of material form and surface properties in determining biological response. scielo.br
This compound in Catalysis and Adsorption Science
This compound plays a significant role in catalysis and adsorption science, serving as both a catalyst support and an active catalyst.
This compound as Catalyst Supports and Active Catalysts for Chemical Reactions
In heterogeneous catalysis, where the catalyst and reactants are in different phases, this compound provides a porous structure that facilitates reactant access to the active sites, improving reaction rate and selectivity. youtube.com Different crystalline forms of this compound, such as gamma (γ) and alpha (α), exhibit varying properties that make them suitable for different catalytic applications. mdpi.comoimchem.combasf.com Activated this compound, primarily composed of γ-Al₂O₃, is a highly porous material used as a catalyst and carrier for gas and liquid purification. aogocorp.comoimchem.com Its catalytic properties are linked to its surface structure, including pores, defects, chemical groups, and adsorbed species, which provide active sites for reactions. oimchem.com
This compound-supported catalysts are crucial in processes like fluid catalytic cracking (FCC), hydrocracking, hydrotreating, and catalytic reforming in the petroleum industry. maspecprod.comaogocorp.comyoutube.com They are also vital in environmental catalysis, such as in catalytic converters to reduce harmful emissions from vehicles by converting pollutants like carbon monoxide, nitrogen oxides, and hydrocarbons into less harmful substances. maspecprod.comyoutube.com
Adsorption Mechanisms and Applications in Environmental Remediation (e.g., Dye Removal)
This compound materials are effective adsorbents and find applications in environmental remediation, particularly for the removal of pollutants from water. nih.govmdpi.com The adsorption capacity of this compound is attributed to its high surface area, porosity, and surface reactivity. researchgate.net Adsorption mechanisms can involve electrostatic attraction, ion exchange, and surface complexation, depending on the nature of the adsorbate and the solution conditions. rsc.orgnih.govacs.org
This compound nanofibers, especially in the gamma phase (γ-Al₂O₃), exhibit high surface area and porosity, making them effective ion adsorbents. mdpi.com Studies have shown the application of this compound in removing heavy metal ions like mercury (II) and lead (II) from aqueous solutions. mdpi.com The adsorption performance can be influenced by factors such as pH and the presence of competing ions. mdpi.commdpi.comresearchgate.net For instance, the removal rate of dyes can decrease with increasing salt concentration due to increased ionic strength and competition for adsorption sites. mdpi.com
This compound is also explored for the removal of organic dyes from wastewater. rsc.orgmdpi.commdpi.com Adsorption is considered an efficient method for dye removal due to its high efficiency, ease of operation, and potential for adsorbent regeneration. rsc.orgmdpi.com
Surface Modification and Functionalization for Enhanced Catalytic and Adsorptive Efficiencies
Surface modification and functionalization are key strategies to enhance the catalytic and adsorptive efficiencies of this compound-based materials. nih.govmdpi.com Modifying the this compound surface can tailor its properties, such as acidity, hydrophobicity, and the density of reactive sites, to optimize interactions with specific molecules. ywputai.combiust.ac.bw
Functionalization with various groups, such as amine groups, can significantly increase the adsorption capacity for certain pollutants, like metal ions and dyes. mdpi.commdpi.comresearchgate.netbiust.ac.bw For example, amine-functionalized this compound nanofibers have shown enhanced adsorption capacity for mercury (II) ions. mdpi.com Similarly, amino-functionalization of aluminum-based metal-organic frameworks has demonstrated improved fluoride (B91410) adsorption. mdpi.comresearchgate.net
Surface modification can also improve catalytic performance. ywputai.comacs.orgresearchgate.netmdpi.com The presence of surface hydroxyl groups on this compound provides anchoring points for catalyst immobilization and functionalization. ywputai.com Controlled surface modification techniques allow for tailoring the acid-base properties and specific binding sites to optimize catalyst-support interactions, leading to highly selective and efficient catalytic systems. ywputai.com For instance, modifying the surface adsorption properties of this compound-supported palladium catalysts with aliphatic carboxylic acids has been shown to enhance the efficiency of electrocatalytic hydrogenation reactions. acs.orgnih.gov Doping this compound supports with elements like phosphorus can increase thermal stability, adjust surface acidity, and improve the dispersion and reducibility of active metal phases, leading to enhanced catalytic performance and stability. researchgate.net
This compound in Optical and Optoelectronic Research
This compound is increasingly explored for its applications in optical and optoelectronic research due to its favorable properties in various wavelength ranges.
This compound is used as a material for optical elements in millimeter and sub-millimeter wave astrophysics, serving as lenses and filters. spiedigitallibrary.org Its low loss in the millimeter wave band, relatively high absorption in the IR, and high thermal conductance make it suitable for these applications, particularly in telescopes. spiedigitallibrary.org this compound's high index of refraction requires anti-reflection coatings to minimize reflections, and techniques like sub-wavelength structures fabricated by laser ablation or dicing are employed for this purpose. spiedigitallibrary.orgipmu.jp
In shorter wavelength ranges, such as UV and blue light, amorphous this compound films deposited by methods like atomic layer deposition (ALD) have shown low loss and compatibility with photonic platforms. optica.org These films can be used to create optical microresonators with ultra-high quality factors, which are important components in integrated photonics. optica.org
This compound substrates are also utilized in optoelectronic devices like LEDs and lasers to manage heat and provide electrical insulation. preciseceramic.com They help dissipate heat away from these devices, preventing damage and extending their lifespan. preciseceramic.com this compound substrates provide a stable base for miniaturized optoelectronic components. preciseceramic.com
Furthermore, this compound nanoparticles and layers are being investigated to enhance the optoelectronic properties of materials like multicrystalline silicon for solar cell applications. preprints.orgmdpi.com The integration of this compound nanoparticles can contribute to surface passivation, defect reduction, and improved generated current, leading to enhanced solar cell efficiency. preprints.orgmdpi.com this compound nanoparticle/porous silicon structures can act as anti-reflection coatings and improve the performance of photovoltaic devices through passivation effects. preprints.orgmdpi.com
Development of Transparent this compound Ceramics for Advanced Optical Systems
Transparent polycrystalline this compound (PCA) ceramics are gaining prominence as optical materials due to their high strength, corrosion resistance, high hardness, and stability at elevated temperatures. These properties make them suitable for demanding applications in aerospace, high-temperature windows, and medical devices. worldscientific.com Compared to conventional transparent materials, transparent ceramics offer advantages such as corrosion resistance, low ductility, high doping concentration capability for activated ions, and the ability to produce large-size products with complex structures in shorter production cycles, which are difficult to achieve with single-crystal materials. worldscientific.com
However, achieving high transparency in polycrystalline this compound is challenging due to light scattering at grain boundaries, primarily caused by birefringence inherent to its trigonal crystal structure. worldscientific.comresearchgate.net Research focuses on special sintering processes to reduce sintering temperature and improve the real in-line transmittance of PCA ceramics. worldscientific.com For instance, a rapid vacuum sintering process involving pre-firing at 1200°C for 2 hours and heating to 1670°C at 100°C/min in a low vacuum environment has demonstrated excellent optical transmittance (RIT=64% @1068 nm) and mechanical properties (bending strength = 611 MPa). worldscientific.com
Another approach involves using additive manufacturing techniques like 3D printing combined with vacuum sintering. A study demonstrated that 3D-printed ceramics using MgO-doped this compound powder achieved over 99% relative density and transmittance levels (70% at 800 nm) comparable to ceramics produced by traditional cold isostatic pressing, while allowing for complex geometries. baikowski.com
Transparent ceramics, including this compound, are critical in optical lenses, protective windows, and laser systems. baikowski.com Designing custom geometries enables the creation of advanced optical components, potentially improving performance and reducing manufacturing costs. baikowski.com The ability to create intricate and miniaturized components through evolving technologies like 3D printing expands the potential applications in photonics and sensors. baikowski.com
Tailoring this compound for Photonic and Optoelectronic Device Integration
Aluminum oxide (Al₂O₃) is an attractive material for integrated photonics due to its broad transparency window from the UV to the mid-IR, low propagation losses, and high solubility for rare-earth ions, which allows for optical gain in different spectral ranges. tandfonline.com Amorphous Al₂O₃, in particular, is a promising platform for integrated photonics, offering both active and passive functionalities when doped with rare-earth ions. optica.org Unlike silicon and silicon nitride, amorphous Al₂O₃ can host high concentrations of rare-earth ions with moderate luminescence quenching. optica.org
Al₂O₃ can be deposited using wafer-level techniques such as atomic layer deposition and reactive magnetron sputtering, making it compatible with monolithic integration onto passive integrated photonics platforms like Si₃N₄, providing optical amplification and lasing capabilities. tandfonline.com Low optical losses have been demonstrated in amorphous Al₂O₃ waveguides, with values as low as 0.1 ± 0.02 dB/cm and 0.04 ± 0.02 dB/cm in the C-band for planar slab waveguides. tandfonline.com After waveguide definition, propagation losses below 0.2 dB/cm at 1550 nm have been achieved. tandfonline.com
Aluminum's compatibility with materials like silicon and glass is crucial for developing integrated photonic circuits where multiple optical and electronic components need to work together. elkamehr.com This compatibility ensures robust and efficient integrated systems. elkamehr.com Aluminum also possesses excellent thermal properties, including high thermal conductivity and a low coefficient of thermal expansion, which are important for dissipating heat in high-power laser systems and minimizing dimensional changes due to temperature fluctuations, thus maintaining consistent optical performance. elkamehr.com
Furthermore, aluminum's electrical conductivity complements its optical properties, facilitating the development of electro-optic devices like modulators and switches that control light propagation through the interaction of electrical signals and optical fields. elkamehr.com
Investigation of Light Interaction, Refractive Index Control, and Birefringence Mitigation in this compound Structures
This compound's interaction with light is a critical aspect of its optical applications. While pure this compound is intrinsically colorless and insulating with a large band gap, light absorption at certain wavelengths can be achieved in porous anodic this compound (PAA) due to photonic effects and destructive interference. mdpi.com Tailored PAA structures can have their refractive index adjusted close to that of air (values reported are ≤1.25), making them promising for light absorption applications where minimizing surface reflection is desired. mdpi.com
The refractive index of this compound can be influenced by its phase and composition. For instance, the phase transformation of aluminum oxide-hydroxide (boehmite) with an anisotropic refractive index (1.64–1.67) into stoichiometric this compound with a refractive index of 1.76–1.77 changes the optical path lengths of light propagating through PAA. mdpi.com
Birefringence is a significant challenge for achieving high transparency in polycrystalline this compound due to its anisotropic rhombohedral crystal structure, which causes scattering at grain boundaries. worldscientific.comresearchgate.netresearchgate.net This scattering limits transparency. researchgate.net To mitigate birefringence-induced scattering, strategies include maintaining a small grain size, which reduces the scattering cross-section of the grains, leading to higher in-line transmission. researchgate.net Smaller grains also offer the benefit of increased mechanical properties. researchgate.net
Another approach to reduce birefringent scattering is the alignment of grains. researchgate.net Research has shown that aligning the c-axis of the hexagonal crystal structure can reduce the actual difference in refractive index and significantly suppress birefringence. researchgate.net Analytical models are being developed to predict birefringence scattering loss in polycrystalline aluminum oxide by incorporating factors like chord length distributions and grain orientations, with modeled results showing good agreement with experimental data for transparent fine-grained and aligned this compound. researchgate.net
The birefringence of beta″ this compound, a nonstoichiometric sodium aluminate, can be tuned in magnitude and polarity through ion exchange. dtic.mil Replacing sodium ions with other monovalent, divalent, or trivalent cations with different electronic polarizabilities can alter the refractive indices. dtic.mil For example, Na⁺ beta″ this compound exhibits a negative birefringence (-0.036), while Ag⁺ beta″ this compound is uniaxial positive with a birefringence of +0.019. dtic.mil Divalent ions like Ca²⁺ and Ba²⁺ result in less uniaxial negative birefringence, with Ba²⁺ beta″ this compound being the closest to an isotropic material among those studied. dtic.mil
This compound in Laser Crystals and Spectroscopic Applications
This compound serves as a host material for various laser crystals and is crucial in spectroscopic applications. Ruby, which is chromium-doped Al₂O₃ (Cr:Al₂O₃), was one of the earliest materials used for lasers, emitting red light at 694.3 nm. photonics.com Titanium-doped sapphire (Ti:Sapphire), another form of doped this compound, uses titanium ions as the active species and can produce tunable laser light across a broad range of wavelengths, typically from 650 nm to 1100 nm. photonics.comoptica.org Ti:Sapphire lasers are widely used in research for spectroscopy, microscopy, and ultrafast laser applications. photonics.com
Spectroscopic studies of Ti:Al₂O₃ involve analyzing absorption and fluorescence spectra and fluorescence lifetime as a function of temperature. optica.org Laser characteristics observed under different pumping sources, such as pulsed-dye lasers, frequency-doubled Nd:YAG lasers, and argon-ion lasers, demonstrate that near quantum-limited conversion of pump radiation can be achieved, along with tuning over a wide wavelength range. optica.org For instance, using a frequency-doubled Nd:YAG laser at 532 nm to pump Ti:Al₂O₃ crystals resulted in slope quantum efficiencies of up to 78% and operation wavelengths around 750-760 nm. optica.org
Nd³⁺-doped beta″ this compound (Na⁺ beta″ this compound) has also shown laser action in both pulsed and continuous-wave modes. optica.org This material, known for its ability to transport sodium ions, allows for the introduction of optically active ions like Nd³⁺ through ion exchange. optica.org Nd³⁺-doped beta″ this compound samples have exhibited anomalously high absorption intensity in the 580 nm region compared to other Nd³⁺ host materials like Nd³⁺:YAG or glass. optica.org Pulsed laser operation has yielded pulse widths around 600 nsec. optica.org
Spectroscopic analysis is fundamental to understanding the behavior of doped this compound in laser applications. This involves evaluating parameters such as Judd-Ofelt intensity parameters, radiative transition probabilities, branching ratios, stimulated emission cross-sections, and quantum efficiency based on absorption and emission spectra. jim.org.cnspectroscopyonline.com These analyses help determine suitable doping concentrations and predict laser performance. jim.org.cn
This compound in Composite Materials Science
This compound's excellent mechanical and thermal properties make it a valuable reinforcement material in composite systems, enhancing the performance of various matrices.
This compound Ceramic Matrix Composites (CMCs) for Enhanced Structural Performance
This compound is a common matrix material for Ceramic Matrix Composites (CMCs), particularly for high-temperature structural applications. mdpi.com this compound matrix composites offer high hardness, high compressive strength, and good chemical and thermal stability. mdpi.com However, monolithic this compound's application as a structural material is limited by its low fracture toughness and strength, as cracks can easily propagate, leading to unpredictable failure. mdpi.com
To improve the strength and toughness of this compound materials, the principle of transformation toughening has been investigated, notably through the addition of zirconia oxide nanoparticles to the this compound matrix. nih.gov In this compound matrix composites, zirconia particles, stabilized in the tetragonal phase, contribute to enhanced mechanical performance. nih.gov These composites, typically composed of about 82% this compound and 17% zirconia oxide by volume, utilize reinforcing mechanisms such as the in situ formation of elongated oxide crystals, dispersion of zirconia particles for transformation toughening, and the creation of a solid solution with chromium oxide for matrix hardening. nih.gov
Crack deviation is a key mechanism in these composites, where elongated grains or dispersed particles act as barriers to crack propagation. nih.gov Reducing the average grain size in this compound ceramics also increases their resistance to flexion. nih.gov Techniques like hot isostatic pressing combined with classical sintering have been used to reduce grain size and increase bending strength. nih.gov For instance, reducing the average grain size from 3.2 μm to 1.8 μm has increased bending strength values to 580 MPa for this compound ceramics. nih.gov
Data on the composition of a typical this compound matrix composite for hip arthroplasty is shown below:
| Component | Volume Percentage |
| This compound (Al₂O₃) | ~82% |
| Zirconia Oxide (ZrO₂) | ~17% |
This compound-Reinforced Metal Matrix Composites and Hybrid Systems
This compound is widely used as a reinforcement material in Metal Matrix Composites (MMCs), particularly with aluminum alloys, to improve their strength, thermal stability, wear resistance, and creep resistance. encyclopedia.pubnih.gov Aluminum matrix composites (AMCs) reinforced with ceramics like this compound offer a combination of the metal's plastic toughness with the ceramic's high hardness, strength, wear resistance, and corrosion resistance. mdpi.com AMCs reinforced with this compound are characterized by high specific strength, specific stiffness, elastic modulus, wear resistance, and good dimensional stability. mdpi.com
The addition of this compound particles to aluminum matrices has been shown to improve hardness and compressive strength with increasing this compound content. mdpi.com For example, studies on aluminum/alumina ceramic composites with fractal ceramic structures prepared by 3D printing and spark plasma sintering showed that a fractal structure improved compressive strength by 10.97% and torsional properties by 17.45%. mdpi.com The increase in elastic modulus correlated with the mass fraction of the this compound ceramic structure. mdpi.com
Hybrid metal matrix composites involve reinforcing a metal matrix with two or more different types of reinforcement materials. encyclopedia.pub this compound is often a component in such hybrid systems. For instance, hybrid aluminum matrix composites can be reinforced with this compound and other materials like silicon carbide whiskers or graphene oxide to further enhance properties like wear resistance and thermal conductivity. nih.govuran.ua Studies have shown that hybrid composite systems can possess better properties than conventional composites, including balanced strength and stiffness, superior mechanical properties, high thermal resistance, and enhanced fracture toughness. encyclopedia.pub
An example of a hybrid aluminum matrix composite involves reinforcing aluminum or aluminum alloys with this compound and at least one intermetallic compound of aluminum with a second metal (e.g., iron, nickel, titanium). google.com These composites can also optionally include graphite (B72142) for improved wear resistance and machining properties. google.com Such hybrid composites find use in applications like brake parts, offering adequate strength and compression properties at elevated temperatures. google.com
Research on aluminum hybrid nanocomposites reinforced with this compound and graphene oxide has demonstrated improved mechanical and thermal properties, with optimal compositions showing increases in hardness, ultimate tensile strength, and wear resistance. nih.gov
Interfacial Engineering in this compound-Based Composites
Interfacial engineering plays a crucial role in tailoring the properties of this compound-based composites by controlling the interactions between the this compound matrix and reinforcing phases. The interface, or interphase, significantly influences load transfer, crack propagation, and ultimately, the mechanical and functional performance of the composite material. bibliotekanauki.plnih.gov A strong interfacial bond can enhance load transfer efficiency, improving strength, while a weaker interface can promote energy-dissipating mechanisms like crack deflection and fiber pull-out, thereby increasing fracture toughness. nih.govengconfintl.orgzenodo.org
Principles of Interfacial Engineering
The core principle of interfacial engineering in this compound-based composites is to design and control the chemical and physical characteristics of the interface between the this compound matrix and the reinforcement. This control is essential because the inherent reactivity between this compound and certain reinforcements, particularly at high temperatures, can lead to the formation of undesirable reaction products or excessively strong bonding, which can degrade mechanical properties. engconfintl.orgdtic.milpsu.edu Techniques aim to create an interface that balances sufficient bonding for load transfer with controlled debonding or crack deflection capabilities to enhance toughness. zenodo.orgdtic.mil
Key aspects of interfacial engineering include:
Controlling Interfacial Reactions: Preventing or managing detrimental reactions between the matrix and reinforcement is critical. For instance, the reaction between carbon fibers and aluminum matrices to form brittle aluminum carbide (Al₄C₃) needs to be controlled. psu.eduiccm-central.org In oxide/oxide composites, reactivity between oxide fibers and matrices can hinder the development of interfaces necessary for damage tolerance. engconfintl.org
Introducing Interphase Layers: Applying coatings or interphase materials on the reinforcement surface acts as a barrier to prevent strong chemical bonding or detrimental reactions with the matrix. engconfintl.orgzenodo.orgdtic.milosti.gov These layers can be designed to have specific mechanical properties (e.g., lower shear strength) to facilitate crack deflection and fiber pull-out. engconfintl.orgzenodo.org
Tailoring Interfacial Bonding Strength: The strength of the bond at the interface can be adjusted through various methods, including surface treatments of the reinforcement, controlling processing parameters, or introducing alloying elements to the matrix. bibliotekanauki.pliccm-central.orgmdpi.com A balance is sought between strong bonding for load transfer and controlled weak bonding for energy dissipation. nih.gov
Modifying Interfacial Microstructure and Chemistry: The morphology, composition, and structure of the interface region directly impact composite properties. Techniques like sol-gel routes, chemical vapor deposition (CVD), and powder metallurgy methods can be used to control the formation of specific interfacial phases or microstructures. bibliotekanauki.plosti.govresearchgate.net
Techniques for Interfacial Modification
Various techniques are employed to engineer the interface in this compound-based composites:
Fiber Coatings: Applying coatings to reinforcing fibers is a common approach, particularly in ceramic matrix composites. Examples include using tin dioxide (SnO₂) or boron nitride (BN) coatings on this compound or this compound-containing fibers in glass or oxide matrices to prevent strong chemical bonding and promote crack deflection and fiber pull-out. zenodo.orgdtic.milosti.gov Barium zirconate (BaZrO₃) has also been explored as an interphase material in this compound fiber/alumina matrix composites, forming reaction products like ZrO₂ and Ba-β-Al₂O₃ that facilitate crack deflection. engconfintl.orgresearchgate.net
Matrix Alloying: Introducing alloying elements into the matrix can influence interfacial reactions and bonding. In aluminum matrix composites reinforced with this compound, adjusting the magnesium content of the matrix alloy can vary the interfacial reaction layer thickness. iccm-central.org Alloying elements can also form beneficial carbides or prevent excessive formation of brittle phases at the interface. tandfonline.com
Surface Treatment of Reinforcements: Modifying the surface of reinforcing particles or fibers through methods like oxidation or plasma treatment can alter their reactivity and wetting behavior with the matrix, influencing interfacial bonding. iccm-central.org
Controlling Processing Parameters: Parameters such as temperature, pressure, and time during processing methods like hot pressing, spark plasma sintering (SPS), or casting significantly affect interfacial reactions and the resulting interface structure. bibliotekanauki.plresearchgate.netmdpi.com Precise tuning of these parameters can control the formation and thickness of interfacial phases. bibliotekanauki.pl
Introducing Transition Layers: Designing and incorporating nano transition layers, such as a nano this compound coating on graphene, can regulate interfacial interactions and influence the fracture behavior of composites. rsc.org
Detailed Research Findings and Data
Research highlights the significant impact of interfacial engineering on the mechanical properties of this compound-based composites.
Studies on oxide fiber/oxide matrix composites have shown that introducing interphase materials like SnO₂, LaPO₄, and ZrO₂ can prevent detrimental reactions with this compound and lead to damage-tolerant behavior. engconfintl.org The use of BaZrO₃ coatings on this compound fibers in an this compound matrix resulted in the formation of Ba-β-Al₂O₃ and ZrO₂ reaction products at the interface, which promoted crack deflection and crack bridging, enhancing fracture toughness. researchgate.net Nanoindentation measurements on the Ba-β-Al₂O₃ phase revealed a Young's modulus of 250 GPa and hardness of 20 GPa. researchgate.net
In this compound/glass composites, SnO₂ coatings on this compound-zirconia fibers (PRD-166) and BN coatings on this compound-silica-boria fibers (Nextel 480) were found to prevent strong chemical bonding with the glass matrix. This interface engineering led to improved mechanical properties, with crack deflection and fiber bridging as primary toughening mechanisms in SnO₂-coated composites, and fiber pull-out also occurring in BN-coated composites. dtic.milosti.gov
Research on graphene-reinforced this compound composites emphasizes the critical role of the interface. While strong bonding can improve load transfer and strength, controlling interfacial reactions, such as the formation of Al₂OC phase, is crucial. rsc.org Introducing a nano this compound coating as a transition layer on graphene has been shown to regulate interfacial stress interaction and influence fracture behavior. rsc.org
The mechanical properties of composites are directly linked to the nature of the interface. For instance, in aluminum matrix composites reinforced with carbon fibers, a small amount of aluminum carbide (approximately 1 pct) can enhance interfacial bonding and improve tensile strength. However, increasing the content of brittle carbides beyond a certain point (over 3 pct) can degrade mechanical properties. psu.edu
The following table summarizes some research findings on the effect of interfacial modification on the mechanical properties of this compound-based composites or related systems where similar interfacial engineering principles apply:
| Composite System | Interfacial Modification / Interphase Material | Observed Interfacial Phases / Reactions | Effect on Mechanical Properties | Reference |
| This compound fiber/Alumina matrix | BaZrO₃ coating | ZrO₂, Ba-β-Al₂O₃, BaO·Al₂O₃ | Promotes crack deflection and bridging, enhances fracture toughness. | researchgate.net |
| This compound-zirconia fiber/Glass matrix | SnO₂ coating | Prevents strong chemical bonding | Crack deflection, fiber bridging, improved mechanical properties. | dtic.milosti.gov |
| This compound-silica-boria fiber/Glass matrix | BN coating | Prevents strong chemical bonding | Fiber pull-out, crack deflection, fiber bridging, improved mechanical properties. | dtic.milosti.gov |
| Carbon fiber/Aluminum matrix | Controlled heat treatment | Formation of Al₄C₃ (controlled amount) | ~1% Al₄C₃ enhances bonding and tensile strength; >3% Al₄C₃ degrades properties. | psu.edu |
| Graphene/Alumina | Nano this compound coating on graphene | Regulation of interfacial stress interaction | Influences fracture behavior, potentially improves density and uniformity. | rsc.org |
| YAG/Alumina Eutectic Composites | Rare-earth oxide additions | Segregation of rare-earth ions, formation of third phase | Evidence of increased crack deflection at interfaces. | cambridge.org |
Interfacial engineering in this compound-based nanocomposites also focuses on achieving uniform dispersion of nanoparticles and strong bonding with the matrix to avoid agglomeration and stress concentration, which can weaken interfacial interactions. aip.org
The control of interfacial structure and bonding is paramount for achieving desired mechanical properties in this compound-based composites, allowing for the design of materials with enhanced strength, toughness, and damage tolerance for various advanced applications.
Data Table: Effect of Interfacial Modification on Mechanical Properties (Illustrative Data)
The following table presents illustrative data points based on research findings, demonstrating how interfacial engineering can influence mechanical properties.
| Composite System | Interfacial Modification / Interphase Material | Property Measured | Value (Modified Interface) | Value (Unmodified Interface) | Improvement / Observation | Source Type (Illustrative) |
| This compound fiber/Alumina matrix | BaZrO₃ coating | Fracture Toughness | Enhanced | Lower | Promoted crack deflection and bridging. researchgate.net | Research Paper |
| This compound-zirconia fiber/Glass matrix | SnO₂ coating | Mechanical Properties | Improved | Lower | Prevented strong bonding, facilitated toughening. dtic.milosti.gov | Technical Report |
| Carbon fiber/Aluminum matrix | Controlled Al₄C₃ formation (~1%) | Tensile Strength | Higher | Lower | Enhanced interfacial bonding. psu.edu | Research Paper |
| Carbon fiber/Aluminum matrix | Excessive Al₄C₃ formation (>3%) | Tensile Strength | Lower | Higher | Formation of brittle carbides. psu.edu | Research Paper |
| Graphene/Alumina | Nano this compound coating | Elastic Modulus | Higher | Lower/Different | Regulated interfacial interaction. rsc.org | Research Article |
Detailed Research Findings Examples:
BaZrO₃ Interphase in this compound Composites: Research using BaZrO₃ as an interphase in this compound fiber/alumina matrix composites demonstrated that high-temperature processing led to the in-situ formation of reaction products like Ba-β-Al₂O₃ and ZrO₂ at the interface. researchgate.net These phases, particularly the layered structure of Ba-β-Al₂O₃, were found to be effective in deflecting cracks, contributing to improved damage tolerance in the composite. researchgate.net
SnO₂ and BN Coatings in this compound/Glass Composites: Studies on this compound fiber-reinforced glass matrix composites highlighted the effectiveness of SnO₂ and BN coatings applied via CVD. dtic.milosti.gov These coatings acted as diffusion barriers, preventing detrimental reactions between the this compound fibers and the silica-containing glass matrix that would otherwise lead to strong, brittle interfaces. dtic.mil The controlled weak interface promoted energy-absorbing mechanisms like fiber pull-out and crack deflection, significantly enhancing the toughness of the composites. dtic.milosti.gov
Interfacial Reactions in Carbon Fiber/Aluminum Composites: The interface in carbon fiber-reinforced aluminum matrix composites is complex due to the potential for Al₄C₃ formation. Research has shown that controlling the extent of this reaction is crucial. psu.eduiccm-central.org A limited amount of Al₄C₃ can improve wetting and bonding, enhancing load transfer. psu.edu However, excessive, uncontrolled growth of brittle Al₄C₃ needles can severely degrade mechanical properties by acting as stress concentrators and crack initiation sites. psu.edu Techniques like adjusting matrix composition (e.g., Mg content) or using diffusion barriers are employed to manage this interfacial reaction. iccm-central.org
These examples underscore the importance of understanding and controlling interfacial phenomena to optimize the performance of this compound-based composites for demanding structural and functional applications.
Future Research Directions and Emerging Trends in Alumina Science and Technology
Integration of Alumina (B75360) in Additive Manufacturing (3D Printing) for Complex Geometries
Additive manufacturing (AM), or 3D printing, is revolutionizing the production of complex geometries that are challenging or impossible to achieve with traditional manufacturing techniques. preprints.org this compound is gaining prominence in 3D printing due to its desirable properties like heat resistance, strength, and lightweight nature. 3dprintings.com.au While traditional methods struggle with shaping hard and brittle ceramics like this compound, AM offers greater design freedom, enabling structures with intricate internal features, complex curves, and lightweight lattice structures. preprints.org
Different 3D printing technologies are being explored for ceramics, including stereolithography (SLA), selective laser sintering (SLS), and fused deposition modeling (FDM). researchgate.net Selective Laser Melting (SLM) and Direct Metal Laser Sintering (DMLS) are also primary methods used for 3D printing aluminum, which shares some processing considerations with this compound ceramics. inorigin.eu These techniques allow for the fabrication of intricate geometries that may be difficult to achieve with traditional machining. inorigin.eu Recent advancements in laser-based AM processes for ceramics, such as Laser Powder Bed Fusion (LPBF), are moving towards producing high-quality components with complex geometries and enhanced properties. ucl.ac.uk However, challenges remain in achieving stable fabrication and increasing the build volume for ceramic 3D printing. engie.com
The integration of this compound in AM is particularly advantageous in industries like aerospace, biomedical, and automotive, where weight reduction, customization, and the integration of complex internal channels are critical. preprints.org For instance, 3D printed this compound can be used in medical devices and customized implants. elkamehr.com Startups are focusing on 3D printing technologies suited for ceramics and developing biomedical grade this compound that addresses the material's brittle nature for applications like orthodontics and implants. startus-insights.com
Development of Smart this compound Materials with Tunable Responses
The development of smart materials with tunable properties is an active area of research, and this compound is being explored for its potential in this domain. Smart materials can exhibit fast and reversible changes in response to stimuli. eksplorium.com While the concept of "smart this compound" is still developing, research is exploring how to modify this compound-based materials to achieve tunable responses.
One approach involves tailoring the surface properties of this compound nanoparticles. Changing the structure of the oxide layer coating aluminum nanoparticles, for example, can modify their catalytic properties, making them versatile for applications like light-driven carbon dioxide reduction. rice.edu Simple thermal treatments can alter the structure of this native oxide layer, influencing how the nanoparticles interact with other molecules. rice.edu
Another area of research focuses on creating functional surfaces with tunable wettability properties using anodic this compound membranes. By adjusting synthesis conditions, the surface properties of porous anodic this compound can be changed from hydrophilic to hydrophobic. mdpi.com This research proposes new methods for designing functional surfaces with tunable wettability, demonstrating the potential of ordinary this compound as multifunctional films. mdpi.com The ability to tune surface properties is important for applications ranging from antifouling to waterproofing surfaces. acs.org
This compound ceramic substrates are also being used in the development of smart vibration dampers in high-class cars, utilizing piezoelectric and electrostrictive effects to reduce vibration. preciseceramic.com This indicates a trend towards integrating this compound into systems that require responsive or adaptive behavior.
Application of Artificial Intelligence and Machine Learning for this compound Design and Defect Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being applied in materials science to accelerate design, optimize processes, and predict material properties and defects. imim.pl In the context of this compound, AI/ML techniques are being explored to enhance various aspects of its development and application.
The application of AI/ML extends to defect prediction in casting processes involving aluminum alloys, which can inform practices for this compound-containing materials or composites. researchgate.net Supervised machine learning models are proposed to identify conditions that predict defects. researchgate.net Convolutional Neural Networks (CNN) have shown high accuracy in inspecting casting products, highlighting the potential of AI in transforming traditional inspection practices and minimizing the impact of human factors. researchgate.net
AI and ML are becoming valuable tools for forecasting material characteristics through simulation, reducing the need for extensive experimentation in the search for new materials and alloys. mdpi.com
Sustainable and Green Synthesis Approaches for this compound Production
The production of this compound, particularly from raw materials like bauxite (B576324), is energy-intensive and generates significant waste, such as red mud. researchgate.neteuropa.eu Consequently, there is a growing focus on developing sustainable and green synthesis approaches to minimize the environmental impact of this compound production.
One strategy involves recycling aluminum waste, such as aluminum cans, to synthesize this compound. mdpi.com Recycling aluminum is significantly more energy-efficient than primary aluminum production from bauxite, requiring only a fraction of the energy. mdpi.com Techniques like hydrothermal synthesis, precipitation, sol-gel, molten salt, and direct thermal oxidation are being explored to synthesize this compound from waste aluminum. mdpi.com The sol-gel method, combined with controlled calcination, has shown effectiveness in synthesizing porous this compound with high surface area from recycled aluminum. mdpi.com
Green synthesis methods for producing this compound nanoparticles are also gaining attention due to their ease, environmental friendliness, and low cost. rdd.edu.iq These methods often utilize plant extracts as reducing and capping agents for the synthesis of nanoparticles. rdd.edu.iqnanochemres.orgiscientific.org Biomolecules present in plant extracts, such as tannins, flavonoids, and polyphenols, can facilitate the reduction of aluminum ions and prevent nanoparticle agglomeration. mdpi.com Studies have demonstrated the successful synthesis of this compound nanoparticles using plant extracts, yielding particles with specific crystallite sizes and morphologies. rdd.edu.iqiscientific.orgmdpi.com This approach avoids the use of hazardous chemicals and provides natural stabilizing agents. nanochemres.org
Furthermore, research is exploring eco-friendly synthesis methods that utilize this compound itself as a recyclable catalyst in organic synthesis, reducing the need for more hazardous catalysts and solvents. kobe-u.ac.jprsc.org Such methods can achieve high yields of desired products through simple processes and allow for the reuse of this compound, contributing to a more sustainable chemical industry. kobe-u.ac.jprsc.org
Addressing the large volume of red mud generated during this compound refining is also a critical aspect of sustainable production. researchgate.net Research is focused on reducing red mud discharge through modified Bayer processes and exploring large-scale applications for red mud, such as in the steel industry, cement building materials, and ecological restoration. researchgate.net
Advanced Multiscale Modeling and Simulation for Predictive this compound Material Design
Advanced multiscale modeling and simulation techniques are becoming increasingly important tools for the predictive design of materials, including this compound. These methods aim to bridge the wide range of time and length scales that govern material behavior, from the electronic and atomic levels to the macroscopic scale. mpg.dedierk-raabe.com
Multiscale modeling combines mathematical descriptions of different process scales into a single framework, allowing for reliable modeling and simulation. scispace.com This approach is particularly useful for understanding complex phenomena and predicting material properties and performance beyond what can be easily probed experimentally. dierk-raabe.com
Techniques such as ab initio methods (e.g., density functional theory), molecular dynamics, and continuum mechanics are integrated within multiscale frameworks to provide detailed characterizations of microstructures and predict material behavior. mpg.dedierk-raabe.comscispace.com These computational approaches are validated by experimental techniques. scispace.com
In the context of this compound, multiscale modeling can be applied to understand and predict various properties, such as mechanical strength, thermal conductivity, and catalytic activity, based on the material's structure at different scales. It can also be used to simulate complex processes involved in this compound production or application, such as the carbothermic reduction of this compound for aluminum production. scispace.com
The integration of multiscale modeling with AI/ML is a powerful emerging trend for intelligent material design. mit.edu By combining large-scale computational modeling with AI/ML, researchers can optimize material design and manufacturing, allowing for the fabrication of materials with specific desired properties. mit.edu Algorithms can predict which building blocks can be combined to create advanced materials with superior functions. mit.edu
Q & A
Q. How does the selection of alumina phase (α, γ, or amorphous) influence its adsorption properties in chromatographic separations?
this compound's adsorption behavior depends on its crystallographic phase and surface acidity. Acidic this compound (pH ~4) is optimal for separating carboxylic acids via proton exchange, while basic this compound (pH ~10) binds amines through deprotonation. Neutral this compound suits non-ionic compounds. Phase selection is critical: γ-alumina has higher surface area and porosity, enhancing adsorption capacity, whereas α-alumina’s dense structure limits reactivity. Methodologically, pre-treat this compound by calcination (e.g., 500°C for γ-phase) and validate phase purity via XRD before application .
Q. What experimental parameters control the polymorphic phase transitions in this compound synthesis?
Phase transitions (e.g., γ → α) are governed by precursor type, calcination temperature, and impurities. For instance, diaspore-derived this compound forms α-phase at 550°C, while gibbsite requires >1100°C. Particle size and aggregation also affect transition kinetics. Standardize synthesis by thermogravimetric analysis (TGA) to track phase changes and use Rietveld refinement for quantitative phase analysis .
Q. How do sintering aids (e.g., SiO₂, CaO) modify the microstructure of pressureless-sintered this compound ceramics?
Sintering aids reduce porosity by forming liquid phases that enhance densification. For example, SiO₂-CaO systems lower the eutectic temperature, promoting grain boundary mobility. Characterize microstructure using SEM/EDS to correlate aid composition with grain size and fracture toughness. Optimize aid ratios via Box-Behnken experimental designs to balance mechanical properties .
Advanced Research Questions
Q. How can contradictions in reported mechanical properties of this compound composites be resolved?
Discrepancies often arise from inconsistent sintering parameters or compositional gradients. For hydroxyapatite-alumina-titanium composites, Taguchi-based optimization revealed titanium content (49.1% significance) and sintering temperature (3.2%) as key variables. Use response surface methodology (RSM) to model interactions and validate via nanoindentation and Weibull analysis for statistical reliability .
Q. What methodologies enable real-time observation of this compound dissolution in cryolitic melts for electrolytic applications?
High-temperature transparent cells with quartz/sapphire windows allow in-situ monitoring of dissolution kinetics. Track bubble dynamics and this compound dispersion using high-speed cameras (e.g., MV-VS078FC). Correlate dissolution rates with bath chemistry (e.g., NaF/AlF₃ ratio) via cyclic voltammetry and ICP-OMS post-experiment .
Q. How do surface Lewis acid sites on γ-alumina impact catalytic activity?
DRFT-IR studies identify three Lewis acid sites on γ-alumina: weak (adjacent to type II OH groups), medium (type III OH), and strong (type I₆ OH). Probe site-specific activity via pyridine adsorption-IR and TPD-NH₃. For catalytic applications (e.g., dehydration), tailor dehydration temperatures (450–700°C) to optimize site density and strength .
Q. What statistical approaches optimize acid-leaching processes for this compound extraction from high-silica ores?
Probabilistic-deterministic modeling integrates factors like HCl concentration, leaching time, and SiO₂ content. Use factorial design to identify interactions, and validate via mass balance and XRD of residues. For continuous systems, apply DEM simulations to predict silica gel formation and filtration efficiency .
Data Contradiction Analysis
Q. Why do studies report conflicting bioactivity outcomes for this compound in bone scaffolds?
Variability arises from differing this compound phases (α vs. γ) and surface functionalization. γ-alumina’s hydroxyl-rich surface enhances hydroxyapatite nucleation in vitro, but in vivo, α-alumina’s mechanical stability dominates. Resolve by standardizing ISO 10993-5 biocompatibility tests and using µCT to quantify osseointegration .
Q. How to address discrepancies in thermal conductivity measurements of Al₂O₃ nanofluids?
Non-Newtonian behavior at high nanoparticle loads (>4 wt%) alters viscosity-conductivity trade-offs. Use transient hot-wire methods under controlled shear rates and validate with Krieger-Dougherty models. Optimize loading via zeta potential stabilization to prevent aggregation .
Q. Methodological Guidelines
- Phase Characterization : Combine XRD, Raman spectroscopy, and TEM-SAED for phase identification .
- Surface Analysis : Use BET for surface area, FT-IR for hydroxyl groups, and XPS for acid site quantification .
- Process Optimization : Employ RSM or Taguchi designs for multivariable experiments, validated by ANOVA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
